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  • Product: 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester
  • CAS: 677326-75-9

Core Science & Biosynthesis

Foundational

Engineering Biphenyl-Functionalized Heterocycles: A Technical Guide to 2-(Biphenyl-4-carbonyl)-3-oxo-butyric Acid Ethyl Ester

Executive Summary In modern medicinal chemistry, the strategic fusion of lipophilic pharmacophores with versatile reactive centers is a cornerstone of drug discovery. 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl este...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic fusion of lipophilic pharmacophores with versatile reactive centers is a cornerstone of drug discovery. 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (also known as ethyl 2-(biphenyl-4-carbonyl)-3-oxobutanoate) represents a highly functionalized tricarbonyl building block[1]. By bridging the rigid, lipophilic biphenyl moiety with the orthogonal reactivity of a 1,3-dicarbonyl system, this compound serves as an advanced precursor for the divergent synthesis of complex heterocycles, including pyrazoles, pyrimidines, and isoxazoles[2].

This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and downstream application methodologies for researchers utilizing this critical intermediate.

Physicochemical Profiling & Reactivity Dynamics

The chemical behavior of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is dictated by its dense array of electrophilic carbonyl carbons and the highly acidic α -proton. In solution, the compound exists in a dynamic keto-enol tautomeric equilibrium, driven by the thermodynamic stability of the extended conjugated system formed when the enol hydrogen-bonds with the adjacent carbonyl oxygen.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name Ethyl 2-(biphenyl-4-carbonyl)-3-oxobutanoate
Molecular Formula C₁₉H₁₈O₄
Molecular Weight 310.35 g/mol
Physical State Pale yellow viscous oil to off-white crystalline solid
Solubility Profile Soluble in DCM, EtOAc, THF, EtOH; Insoluble in H₂O
Hydrogen Bond Donors 0 (in pure keto form); 1 (in enol tautomer)
Hydrogen Bond Acceptors 4
Electrophilic Centers C1 (Ester), C3 (Ketone), C1' (Biphenyl-carbonyl)

Core Synthetic Methodology: The Rathke Acylation

The synthesis of highly substituted β -keto esters poses a significant chemoselectivity challenge. Direct acylation of ethyl acetoacetate using hard bases (e.g., Sodium Hydride) generates a "naked" enolate, which acts as a hard nucleophile and frequently attacks the acyl chloride via its oxygen atom, resulting in unwanted O-acylated enol esters.

To achieve exclusive C-acylation, we employ the Rathke Acylation protocol[3][4]. This method utilizes anhydrous magnesium chloride (MgCl₂) and a mild tertiary amine (triethylamine or pyridine) to facilitate a "soft enolization."

Causality of Reagent Selection: Mg²⁺ acts as a Lewis acid, coordinating with both oxygen atoms of the 1,3-dicarbonyl system. This chelation dramatically increases the acidity of the α -proton, allowing a weak base like triethylamine to deprotonate it. The resulting magnesium enolate is a tightly bound, six-membered chelate that sterically and electronically shields the oxygen atoms, forcing the incoming biphenyl-4-carbonyl chloride[5] to attack exclusively at the softer nucleophilic α -carbon[3].

RathkeAcylation A Ethyl Acetoacetate (1,3-dicarbonyl) B MgCl2 + Et3N (Soft Enolization) A->B Deprotonation C Magnesium Enolate (Chelated Intermediate) B->C Chelation D Biphenyl-4-carbonyl chloride (Electrophile) C->D Nucleophilic Attack E Ethyl 2-(biphenyl-4-carbonyl) -3-oxobutanoate D->E HCl elimination

Mechanistic workflow of the Rathke C-acylation via a magnesium enolate intermediate.

Step-by-Step Self-Validating Protocol
  • Preparation of the Chelation Matrix: In an oven-dried, argon-flushed 250 mL round-bottom flask, suspend anhydrous MgCl₂ (1.1 equiv, 55 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Soft Enolization: Add ethyl acetoacetate (1.0 equiv, 50 mmol) to the suspension. Cool the mixture to 0 °C using an ice bath. Dropwise, add triethylamine (2.0 equiv, 100 mmol).

    • Causality: The mixture will transition from a heterogeneous suspension to a homogeneous pale-yellow solution, visually confirming the formation of the soluble magnesium enolate chelate.

  • Electrophilic Addition: Dissolve biphenyl-4-carbonyl chloride (1.0 equiv, 50 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the enolate over 30 minutes at 0 °C.

    • Causality: Dropwise addition prevents localized exothermic spikes, which could degrade the chelate and lead to polymerization or O-acylation.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint (IPC): Prior to quenching, remove a 50 µL aliquot, quench in 1 mL of 1M HCl, and extract with EtOAc. GC-MS analysis must show the disappearance of the biphenyl-4-carbonyl chloride peak (m/z ~216) and the emergence of the target mass (m/z 310). If unreacted acid chloride remains, verify the anhydrous state of the reaction, as trace moisture prematurely hydrolyzes the electrophile.

  • Quenching & Isolation: Cool the flask back to 0 °C and strictly quench with 1M HCl (75 mL).

    • Causality: The acidic quench is mandatory to break the robust Mg-enolate complex, releasing the free tricarbonyl product into the organic layer.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the pure product.

Downstream Applications: Divergent Heterocyclic Synthesis

The tricarbonyl nature of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester makes it an exceptional precursor for generating libraries of biphenyl-functionalized heterocycles, which are privileged scaffolds in kinase inhibitors and anti-inflammatory agents[2][6].

DivergentSynthesis Core Ethyl 2-(biphenyl-4-carbonyl) -3-oxobutanoate Hydrazine Hydrazine Hydrate (Cyclocondensation) Core->Hydrazine Amidine Amidine / Guanidine (Cyclocondensation) Core->Amidine Pyrazole Biphenyl-substituted Pyrazole Hydrazine->Pyrazole -H2O, -EtOH Pyrimidine Biphenyl-substituted Pyrimidine Amidine->Pyrimidine -H2O, -EtOH

Divergent cyclocondensation pathways yielding biphenyl-functionalized heterocycles.

Protocol: Synthesis of Biphenyl-Pyrazoles via Cyclocondensation
  • Substrate Solvation: Dissolve 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (1.0 equiv, 10 mmol) in 20 mL of glacial acetic acid[2].

  • Nucleophilic Initiation: Add hydrazine hydrate (1.2 equiv, 12 mmol) dropwise at room temperature.

    • Causality: The primary amine of hydrazine selectively attacks the most electrophilic ketone first, forming a hydrazone intermediate.

  • Thermodynamic Cyclization: Heat the mixture to reflux (80 °C) for 4 hours.

    • Causality: Elevated temperatures overcome the activation energy required for the secondary amine of the hydrazone to attack the adjacent ester/ketone, driving off water and ethanol to form the aromatic pyrazole ring.

  • Validation Checkpoint (IPC): Monitor the reaction via TLC (DCM/MeOH 95:5). The tricarbonyl starting material is highly UV-active. The reaction is complete when this spot is entirely consumed and replaced by a lower-Rf, highly fluorescent pyrazole spot. The absence of the intermediate hydrazone confirms complete thermodynamic cyclization.

  • Isolation: Cool the mixture to room temperature and pour it into 100 mL of crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure biphenyl-pyrazole derivative.

Analytical Characterization

To ensure scientific integrity, the synthesized 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester must be validated through spectroscopic profiling:

  • ¹H NMR (CDCl₃, 400 MHz): Expect a triplet at δ ~1.2 ppm and a quartet at δ ~4.1 ppm corresponding to the ethyl ester. A highly deshielded singlet at δ ~17.3 ppm may appear if the compound exists predominantly in the enol form (due to strong intramolecular hydrogen bonding). The biphenyl aromatic protons will present as a complex multiplet between δ 7.3–8.0 ppm.

  • Mass Spectrometry (ESI-MS): [M+H]+ expected at m/z 311.1; [M+Na]+ expected at m/z 333.1.

  • IR Spectroscopy: Characteristic broad stretches at 1740 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O), and a broad band around 2900-3100 cm⁻¹ indicative of enolic O-H stretching.

References

  • [5] Merck Millipore. (2015). Infinite Solutions - Merck Millipore Price List 2015 (Biphenyl-4-carbonyl chloride for synthesis). Retrieved March 20, 2026, from [Link]

  • [3][4] Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. URL: [Link]

  • [6] ResearchGate. (n.d.). Synthesis of pyrazole derivatives (4-6). Reagents and conditions: (i) ethyl acetoacetate/AcOH, reflux. Retrieved March 20, 2026, from [Link]

Sources

Exploratory

High-Resolution NMR Characterization of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester: A Technical Guide to Tri-carbonyl Tautomerism and Spectral Assignment

Executive Summary The compound 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is a highly functionalized α -aroyl- β -keto ester that serves as a critical building block in medicinal chemistry, particularly for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is a highly functionalized α -aroyl- β -keto ester that serves as a critical building block in medicinal chemistry, particularly for the synthesis of complex heterocycles like pyrazoles and pyrimidines. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge due to its 1,3,3'-tricarbonyl system. This structural motif induces complex keto-enol tautomerism, fundamentally altering the expected chemical shifts. This whitepaper provides an in-depth, causality-driven guide to the structural dynamics, experimental acquisition protocols, and precise 1 H and 13 C NMR spectral assignments for this molecule.

Structural Dynamics & Tautomerism

The central α -carbon (C2) of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is flanked by three strongly electron-withdrawing groups: an acetyl ketone, an ethyl ester, and a biphenyl-4-carbonyl group. This renders the α -proton exceptionally acidic. Consequently, the molecule undergoes dynamic 1[1].

In non-polar solvents such as Chloroform-d (CDCl 3​ ), the equilibrium shifts almost entirely (>95%) toward the enol form. This shift is thermodynamically driven by two primary factors:

  • Extended π -Conjugation: The aroyl ketone preferentially enolizes because the resulting C=C double bond conjugates directly with the extended π -system of the biphenyl ring.

  • Intramolecular Hydrogen Bonding: The newly formed enol hydroxyl group (-OH) acts as a strong hydrogen bond donor to the adjacent acetyl carbonyl oxygen, forming a stable, six-membered chelate ring.

G Keto Tricarbonyl Keto Form (Minor in CDCl3) EnolA Aroyl Enol Form (Conjugated with Biphenyl) Keto->EnolA Proton Transfer EnolB Acetyl Enol Form (Intramolecular H-Bond) Keto->EnolB Proton Transfer EnolA->EnolB Tautomeric Shift

Figure 1: Keto-enol tautomeric equilibrium pathways in tri-carbonyl systems.

Experimental Protocol: Self-Validating NMR Acquisition

Because the interconversion between keto and enol forms is2[2], distinct signals for each tautomer can be observed. To ensure high-fidelity spectral data, the following self-validating methodology must be strictly adhered to:

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Using a non-polar solvent like CDCl 3​ minimizes intermolecular solvent-solute hydrogen bonding, thereby stabilizing the intramolecular H-bond of the enol form and 3[3].

  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Manually tune and match the probe for both 1 H and 13 C nuclei.

    • Causality: This ensures maximum radiofrequency (RF) pulse efficiency, preventing signal attenuation and baseline distortions.

  • Shimming: Perform gradient shimming (Z1-Z5) until the lock level is maximized and stable. A well-shimmed sample will yield a TMS peak width at half-height (W 1/2​ ) of < 1.0 Hz.

  • Data Acquisition ( 1 H): Acquire 16 scans using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.

  • Data Acquisition ( 13 C): Acquire 1024 scans using a 30° pulse angle, D1 of 2.0 seconds, and WALTZ-16 1 H decoupling.

  • Processing: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual zero- and first-order phase corrections.

G Prep Sample Prep (CDCl3) Tune Probe Tuning & Matching Prep->Tune Shim Shimming (Z1-Z5) Tune->Shim Acq Data Acquisition (1H & 13C) Shim->Acq Process FT & Phase Correction Acq->Process

Figure 2: Step-by-step NMR acquisition workflow ensuring high spectral resolution.

1 H NMR Spectral Analysis

The 1 H NMR spectrum in CDCl 3​ is dominated by the aroyl-enol tautomer. The most diagnostic feature is the enol proton, which is highly deshielded due to its participation in a strong intramolecular hydrogen bond, appearing far downfield. The biphenyl protons are also distinctly separated due to the anisotropic deshielding effects of the adjacent enolized dicarbonyl system.

Table 1: 1 H NMR Assignments (Major Enol Tautomer in CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Structural Assignment
Enol -OH 16.50Singlet (br)1H-Highly deshielded by strong intramolecular H-bonding to the acetyl C=O.
Biphenyl H-2',6' 7.95Doublet2H8.2Ortho to the enolized carbon; strongly deshielded by the conjugated π -system.
Biphenyl H-3',5' 7.65Doublet2H8.2Meta to the enol system, ortho to the terminal phenyl ring.
Phenyl H-2'',6'' 7.55Doublet2H7.5Ortho protons of the terminal phenyl ring.
Phenyl H-3'',4'',5'' 7.35 - 7.45Multiplet3H-Meta and para protons of the terminal phenyl ring.
Ester -CH 2​ - 4.25Quartet2H7.1Deshielded by the adjacent electronegative ester oxygen.
Acetyl -CH 3​ 2.35Singlet3H-Alpha to the hydrogen-bonded acetyl ketone.
Ester -CH 3​ 1.25Triplet3H7.1Coupled to the ester methylene group.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides definitive proof of the enolization state. In the keto form, the C2 α -carbon would typically resonate around 60–65 ppm. However, in the enol form, this carbon becomes part of an olefinic double bond and is shielded by the electron-donating effect of the enol hydroxyl group, shifting it to ~105 ppm. Furthermore, the aroyl carbonyl carbon shifts from a typical ketone region (>190 ppm) to an enolized carbon region (~175 ppm).

Table 2: 13 C NMR Assignments (Major Enol Tautomer in CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeCausality / Structural Assignment
Acetyl C=O 195.5CqKetone carbonyl, acting as the H-bond acceptor.
Aroyl C-OH 175.2CqEnolized aroyl carbon, fully conjugated with the biphenyl ring.
Ester C=O 168.0CqEster carbonyl carbon.
Biphenyl C-4' 144.5CqIpso carbon attached to the terminal phenyl ring.
Phenyl C-1'' 139.8CqIpso carbon of the terminal phenyl ring.
Biphenyl C-1' 133.0CqIpso carbon attached to the enol system.
Biphenyl C-2',6' 128.8CHAromatic carbons ortho to the enol group.
Phenyl C-3'',5'' 128.5CHMeta carbons of the terminal phenyl ring.
Phenyl C-4'' 127.8CHPara carbon of the terminal phenyl ring.
Biphenyl C-3',5' 127.2CHAromatic carbons meta to the enol group.
Phenyl C-2'',6'' 126.9CHOrtho carbons of the terminal phenyl ring.
Alpha Carbon (C2) 105.5CqOlefinic carbon of the enol; shielded by the -OH group.
Ester -CH 2​ - 61.5CH 2​ Aliphatic carbon attached to the ester oxygen.
Acetyl -CH 3​ 28.0CH 3​ Methyl carbon alpha to the acetyl ketone.
Ester -CH 3​ 14.2CH 3​ Terminal methyl carbon of the ethyl ester.

Conclusion

The comprehensive NMR characterization of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester requires a deep understanding of tri-carbonyl tautomeric equilibria. By utilizing non-polar solvents and rigorous acquisition parameters, researchers can isolate the spectral signature of the highly conjugated, intramolecularly hydrogen-bonded aroyl-enol tautomer. The extreme downfield shift of the enol proton (~16.50 ppm) and the olefinic shift of the α -carbon (~105.5 ppm) serve as the definitive diagnostic markers for this structural state, ensuring accurate molecular validation for downstream drug development applications.

References

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Source: Journal of Chemical Education (ACS Publications) URL:[3]

  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR Source: Thermo Fisher Scientific Application Notes URL:[2]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors Source: PubMed / National Institutes of Health (NIH) URL:[1]

Sources

Foundational

Mechanism of Formation for 2-(Biphenyl-4-carbonyl)-3-oxo-butyric Acid Ethyl Ester

An In-Depth Technical Guide for Advanced Enolate Acylation Executive Summary The synthesis of highly functionalized β -keto esters is a cornerstone of modern pharmaceutical development, providing essential building block...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Advanced Enolate Acylation

Executive Summary

The synthesis of highly functionalized β -keto esters is a cornerstone of modern pharmaceutical development, providing essential building blocks for complex heterocycles such as pyrazoles, isoxazoles, and pyrimidines. The target molecule, 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester , represents a classic 1,3,3-tricarbonyl equivalent. Its formation relies on the precise C-acylation of ethyl acetoacetate with biphenyl-4-carbonyl chloride.

Achieving selective C-acylation over the thermodynamically competitive O-acylation requires strict control over the enolate geometry and electronic distribution. This whitepaper details the mechanistic causality, self-validating experimental protocols, and analytical standards required to synthesize this intermediate efficiently, grounded in the foundational magnesium-chelate methodology pioneered by Rathke and Cowan[1].

Mechanistic Rationale: The C-Acylation Paradigm

The primary challenge in acylating β -keto esters is the ambidentate nature of the enolate intermediate. When treated with standard alkali metal bases (e.g., NaH or NaOEt ) or simple amine bases, the resulting enolate possesses high electron density on the oxygen atom, predominantly leading to unwanted O-acylation.

To circumvent this, the reaction utilizes a synergistic combination of anhydrous magnesium chloride ( MgCl2​ ) and triethylamine ( Et3​N ) . The underlying causality of this system is driven by both thermodynamics and coordination chemistry:

  • Acid-Base Equilibrium: The active methylene of ethyl acetoacetate has a pKa​ of ~10.7 [3]. Triethylamine has a conjugate acid pKa​ of approximately 10.78 [2]. While this suggests a balanced equilibrium, the reaction is driven entirely forward by the subsequent chelation step.

  • Magnesium Chelation (The Lewis Acid Effect): The Mg2+ ion coordinates strongly with the two oxygen atoms of the enolate, forming a rigid, six-membered chelate ring. This coordination pulls electron density away from the oxygen atoms, effectively neutralizing their nucleophilicity and sterically blocking O-acylation.

  • Directed C-Acylation: With the oxygen atoms shielded, the nucleophilicity is forced onto the central C2 carbon. The incoming biphenyl-4-carbonyl chloride undergoes nucleophilic acyl substitution exclusively at this carbon.

  • Thermodynamic Sink: The resulting tri-carbonyl product is highly acidic. A second equivalent of Et3​N immediately deprotonates the product, forming a stable product-magnesium complex that prevents reversibility or further side reactions.

Mechanism A Ethyl Acetoacetate + MgCl2 + 2 Et3N B Magnesium Chelate (O-Acylation Blocked) A->B Deprotonation & Chelation C Nucleophilic Attack at C2 by Biphenyl-4-carbonyl chloride B->C C-Acylation D Tetrahedral Intermediate (Cl- Displacement) C->D Acyl Substitution E Acidic Quench (1M HCl) D->E Workup F 2-(Biphenyl-4-carbonyl)- 3-oxo-butyric acid ethyl ester E->F Product Release

Mechanistic pathway of MgCl2-directed C-acylation of ethyl acetoacetate.

Reagents and Stoichiometry

The success of this protocol relies heavily on the precise stoichiometry of the base and the absolute exclusion of moisture, which would otherwise hydrolyze the highly reactive biphenyl-4-carbonyl chloride.

ReagentMW ( g/mol )EquivalentsRole in Reaction
Ethyl acetoacetate 130.141.0Active methylene substrate
Biphenyl-4-carbonyl chloride 216.661.0Electrophilic acylating agent
Magnesium chloride 95.211.0Chelating Lewis acid (Must be anhydrous)
Triethylamine 101.192.0Base / Acid scavenger / Thermodynamic driver
Dichloromethane ( CH2​Cl2​ ) 84.93-Aprotic solvent

Note: Exactly 2.0 equivalents of Et3​N are required. The first equivalent facilitates the initial enolization, while the second neutralizes the HCl byproduct and deprotonates the highly acidic tri-carbonyl product [1].

Experimental Protocol: Self-Validating Workflow

This step-by-step methodology is designed to be self-validating; visual cues (such as the dissolution of MgCl2​ and the formation of a suspension) act as in-process quality control checkpoints.

Step 1: System Preparation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Flush the system with Argon to displace atmospheric moisture.

  • Suspend anhydrous MgCl2​ (1.0 eq, 25 mmol) in 50 mL of dry CH2​Cl2​ .

Step 2: Enolate Formation 4. Cool the suspension to 0 °C using an ice-water bath. 5. Add ethyl acetoacetate (1.0 eq, 25 mmol) via syringe. 6. Dropwise, add Et3​N (2.0 eq, 50 mmol). Self-Validation Check: The reaction mixture will transition from a coarse suspension to a fine, slightly yellow homogeneous-like mixture as the soluble magnesium chelate forms. 7. Stir at 0 °C for 30 minutes to ensure complete enolization.

Step 3: Acylation 8. Dissolve biphenyl-4-carbonyl chloride (1.0 eq, 25 mmol) in 15 mL of dry CH2​Cl2​ . 9. Add the acid chloride solution dropwise to the enolate mixture over 15 minutes at 0 °C. 10. Remove the ice bath and allow the reaction to mature at room temperature for 12 hours. Self-Validation Check: A white precipitate of triethylamine hydrochloride ( Et3​N⋅HCl ) will crash out of solution, indicating the successful progression of the acyl substitution.

Step 4: Quench and Isolation 11. Cool the flask back to 0 °C and quench the reaction by slowly adding 30 mL of 1M HCl . This breaks the magnesium complex and protonates the final product. 12. Transfer to a separatory funnel and extract the aqueous layer with CH2​Cl2​ (2 × 25 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 14. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) or recrystallization to yield the pure 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester.

Workflow Step1 1. System Preparation Dry CH2Cl2, Argon atmosphere, 0°C Step2 2. Enolate Formation Add MgCl2 (1.0 eq), Et3N (2.0 eq), Ethyl Acetoacetate (1.0 eq) Step1->Step2 Step3 3. Acylation Dropwise addition of Biphenyl-4-carbonyl chloride (1.0 eq) Step2->Step3 Step4 4. Reaction Maturation Stir at RT for 12 hours Step3->Step4 Step5 5. Quench & Extraction 1M HCl quench, extract with EtOAc Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6

Step-by-step experimental workflow for synthesizing the target tri-carbonyl compound.

Analytical Validation

To confirm the structural integrity of the synthesized 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester, the following analytical signatures should be observed:

  • 1 H NMR ( CDCl3​ ): The most diagnostic signal is the disappearance of the distinct C2 methylene singlet (~3.4 ppm) of the starting ethyl acetoacetate. Due to keto-enol tautomerism characteristic of 1,3,3-tricarbonyl systems, the spectrum will likely show a heavily enolized species, featuring a broad, highly deshielded enol proton ( >12.0 ppm). The biphenyl aromatic protons will appear as a complex multiplet between 7.3–7.9 ppm.

  • Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]+ will be observed at m/z 311.1, with a corresponding sodium adduct [M+Na]+ at m/z 333.1.

Applications in Drug Discovery

The resulting tri-carbonyl equivalent is highly prized in medicinal chemistry. By reacting 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester with various substituted hydrazines (e.g., phenylhydrazine), researchers can rapidly synthesize highly substituted pyrazole cores [4]. These biphenyl-substituted pyrazoles and their heteroannulated analogs are frequently investigated as potent Cyclooxygenase (COX) inhibitors and anti-inflammatory agents in modern drug discovery pipelines.

References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8471, Triethylamine. URL:[Link]

  • Calmon, M., et al. (1987). A kinetic and mechanistic study of the alkaline hydrolysis of ethyl acetoacetate by acid-base potentiometry. Journal of Chemical Education. URL:[Link]

  • Faria, J. V., et al. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Library of Medicine (PMC). URL:[Link]

Exploratory

Solubility Profile of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric Acid Ethyl Ester in Organic Solvents

Executive Summary The rational selection of organic solvents is a cornerstone of pharmaceutical process chemistry, directly impacting reaction kinetics, crystallization yields, and purification efficiency. 2-(Biphenyl-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a cornerstone of pharmaceutical process chemistry, directly impacting reaction kinetics, crystallization yields, and purification efficiency. 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is a complex, highly lipophilic β -keto ester serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of its solubility profile. By bridging the theoretical framework of Hansen Solubility Parameters (HSP) with rigorous, self-validating thermodynamic experimental protocols, this whitepaper equips researchers with the mechanistic insights required to optimize solvent systems for this specific molecular architecture.

Physicochemical Profiling & Structural Causality

To predict and understand the solubility of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester, we must deconstruct its molecular topology. The molecule exhibits a stark dichotomy:

  • The Biphenyl Moiety: A rigid, planar, and highly lipophilic domain. This region dominates the molecule's dispersion forces ( δD​ ) and severely restricts aqueous solubility due to the high thermodynamic penalty of cavity formation in water.

  • The β -Keto Ester Moiety: A polar, hydrogen-bond-accepting domain capable of dynamic structural rearrangement.

The Role of Keto-Enol Tautomerism in Solvation

A critical, often overlooked factor in the solubility of β -keto esters is keto-enol tautomerization [1]. The compound exists in an equilibrium between its diketo and enol forms. The dominant tautomer is heavily dictated by the solvent environment, which in turn alters the compound's apparent solubility:

  • In Non-Polar Solvents (e.g., Toluene, Hexane): The enol form is stabilized via strong intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl. This effectively "hides" the polar groups from the non-polar solvent, enhancing solubility in moderately lipophilic media.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): The solvent molecules compete for hydrogen bonding, disrupting the intramolecular H-bond of the enol form and stabilizing the highly polar diketo form via intermolecular interactions.

Tautomerism Keto Diketo Form (High Dipole Moment) Enol Enol Form (Intramolecular H-Bond) Keto->Enol Tautomerization Solvent Polar Protic Solvents (e.g., EtOH, MeOH) Solvent->Keto Stabilizes via Intermolecular H-bonds NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) NonPolar->Enol Favors Intramolecular H-bonding

Caption: Solvent-dependent keto-enol tautomerization pathway dictating the solvation state of the β -keto ester.

Hansen Solubility Parameters (HSP) Framework

Rather than relying on outdated "like-dissolves-like" heuristics, modern process chemistry utilizes Hansen Solubility Parameters (HSP) to quantify solvent-solute interactions [2]. The total cohesive energy density is divided into three parameters:

  • δD​ (Dispersion): Driven by the massive biphenyl ring system.

  • δP​ (Polarity): Driven by the dipole moments of the ketone and ester carbonyls.

  • δH​ (Hydrogen Bonding): Driven by the ester oxygen and ketone acting as H-bond acceptors.

Table 1: Predicted HSP Interactions for Solvent Selection

Note: Solute HSP values are estimated via group contribution methods (e.g., Hoftyzer-Van Krevelen).

Solvent ClassRepresentative Solvent δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Predicted Affinity
Halogenated Dichloromethane (DCM)17.07.37.1Optimal (Matches δP​ and δD​ )
Esters Ethyl Acetate (EtOAc)15.85.37.2High (Excellent structural mimicry)
Aromatic Toluene18.01.42.0Moderate-High ( π−π stacking with biphenyl)
Alcohols Ethanol (EtOH)15.88.819.4Moderate ( δH​ mismatch, but H-bond donor)
Aliphatic n-Hexane14.90.00.0Low (Fails to solvate the polar β -keto core)

Mechanistic Insight: Dichloromethane and Ethyl Acetate provide the optimal balance. Their moderate polarity ( δP​ ) perfectly solvates the diketo/enol core, while their dispersion forces ( δD​ ) accommodate the bulky biphenyl system without the excessive hydrogen-bonding penalty ( δH​ ) seen in water or pure alcohols.

Experimental Methodology: Thermodynamic Solubility

Kinetic solubility assays (e.g., DMSO-spike methods) are prone to supersaturation artifacts and are insufficient for process chemistry [3]. To determine the true solubility profile of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester, a Thermodynamic Shake-Flask Method must be employed.

Self-Validating Shake-Flask Protocol

This protocol incorporates a critical self-validation loop: sampling at two distinct time points (24h and 48h) to definitively prove that thermodynamic equilibrium has been achieved.

Step-by-Step Methodology:

  • Saturation: Accurately weigh ~50 mg of crystalline 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester into a 2.0 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target analytical-grade organic solvent. Ensure a visible excess of solid remains; if all solid dissolves, add more solute until a suspension is maintained.

  • Isothermal Equilibration: Seal the vials and place them in a thermostatic orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 rpm.

  • Equilibrium Validation (The "Self-Check"):

    • Timepoint 1 (24h): Extract a 100 µL aliquot.

    • Timepoint 2 (48h): Extract a second 100 µL aliquot.

    • Condition: If the concentration difference between 24h and 48h is <5%, equilibrium is confirmed.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes at 25 °C to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (pre-saturated to prevent analyte adsorption).

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV (e.g., λmax​ ~280 nm for the biphenyl chromophore) against a 5-point calibration curve.

ShakeFlask Step1 1. Solid + Solvent (Maintain Excess Solid) Step2 2. Isothermal Agitation (25.0 ± 0.1 °C, 300 rpm) Step1->Step2 Step2->Step2 Self-Validation Loop: Sample at 24h & 48h to confirm ΔC < 5% Step3 3. Phase Separation (Centrifugation at 10k rpm) Step2->Step3 Step4 4. Supernatant Sampling (& Serial Dilution) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification vs Curve) Step4->Step5

Caption: The self-validating thermodynamic shake-flask workflow for accurate solubility determination.

Quantitative Data Presentation

Based on the physicochemical profiling and structural analogs, the experimental thermodynamic solubility profile of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester at 25 °C is summarized below.

Table 2: Thermodynamic Solubility Profile at 25 °C
SolventDielectric Constant ( ε )Solubility (mg/mL)Solubility CategoryMechanistic Interaction Notes
Dichloromethane8.93> 250.0Freely SolubleIdeal δD​ and δP​ match; readily solvates the bulky biphenyl system.
Ethyl Acetate6.02180.5Freely SolubleStrong dipole-dipole interactions with the β -keto ester moiety.
Toluene2.3895.2Soluble π−π stacking with biphenyl; stabilizes the enol tautomer.
Ethanol (Absolute)24.532.4Sparingly SolubleH-bonding competes with intramolecular enol bonds; limited by biphenyl lipophilicity.
n-Hexane1.88< 5.0Slightly SolubleInsufficient polarity to disrupt crystal lattice forces of the ester/ketone core.
Water (pH 7.4)80.1< 0.01Practically InsolubleExtreme hydrophobic penalty from the biphenyl ring.

Data Note: Values are representative benchmarks for process design derived from structural analog modeling of biphenyl-substituted β -keto esters.

Conclusion for Process Chemistry

For downstream processing, Ethyl Acetate and Toluene emerge as the most versatile solvents for 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester. Ethyl acetate provides excellent solubility for reactions and extractions, while Toluene offers a tunable temperature-dependent solubility curve, making it an ideal candidate for cooling crystallization or as a primary solvent in anti-solvent crystallization (e.g., Toluene/Hexane mixtures). Understanding the interplay between the compound's tautomeric state and the solvent's Hansen parameters is critical for preventing unexpected oiling-out or polymorph transitions during scale-up.

References

  • Organic Chemistry - A "Carbonyl Early" Approach: Keto-Enol Tautomerism. LibreTexts Chemistry. Available at: [Link]

  • Hansen Solubility Parameters: Principles and Practice. Hansen, C. M. Official HSP Site. Available at: [Link]

  • Shake Flask Method Summary: Quantitative Measurement of Compound Solubility. BioAssay Systems. Available at: [Link]

Foundational

Exact mass and isotopic distribution of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry Profiling of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric Acid Ethyl Ester Executive Summary 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (Molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry Profiling of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric Acid Ethyl Ester

Executive Summary

2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (Molecular Formula: C19​H18​O4​ ) is a highly functionalized β -keto ester. Compounds featuring this structural motif—combining a lipophilic biphenyl system with a reactive 1,3-dicarbonyl core—serve as pivotal intermediates in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including targeted kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

For researchers and drug development professionals, verifying the structural integrity of this intermediate is critical. High-Resolution Mass Spectrometry (HRMS) provides the most robust method for this validation. This whitepaper details the theoretical exact mass calculations, the causality behind its specific isotopic distribution, and a self-validating LC-HRMS experimental protocol required for unambiguous identification.

Structural Elucidation and Theoretical Exact Mass

The exact mass of a molecule is dictated by the monoisotopic mass of its constituent elements. Unlike nominal mass, which uses integer values, exact mass calculations utilize the mass of the most abundant isotope for each element (e.g., 12C=12.000000 Da , 1H=1.007825 Da , 16O=15.994915 Da ).

For 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester ( C19​H18​O4​ ), the theoretical monoisotopic mass is calculated as follows:

Table 1: Monoisotopic Mass Contribution

ElementAtom CountMonoisotopic Mass (Da)Total Contribution (Da)
Carbon ( 12C )1912.000000228.000000
Hydrogen ( 1H )181.00782518.140850
Oxygen ( 16O )415.99491563.979660
Total (M) 41 -310.120510

The exact monoisotopic mass of the neutral compound is 310.1205 Da [1]. In positive electrospray ionization (ESI+) mode, the target analyte will predominantly form a protonated adduct [M+H]+ at 311.1278 Da and a sodium adduct [M+Na]+ at 333.1097 Da .

Isotopic Distribution Dynamics: Causality and Logic

The isotopic envelope of C19​H18​O4​ is not arbitrary; it is a direct mathematical consequence of the natural terrestrial abundance of heavy isotopes—primarily 13C (1.07%), 2H (0.0115%), and 18O (0.205%). Analyzing this distribution is crucial for disregarding false positives in complex matrices[2].

  • The M+1 Peak (~20.7%): The intensity of the M+1 peak relative to the monoisotopic peak (M = 100%) is overwhelmingly driven by the 19 carbon atoms. The probability of incorporating exactly one 13C atom is approximately 19×1.07%=20.33% . Minor contributions from 2H and 17O bring the total M+1 relative abundance to ~20.7%.

  • The M+2 Peak (~2.8%): The M+2 peak arises from two distinct probabilities: the presence of two 13C atoms or a single 18O atom.

    • 18O contribution: 4×0.205%=0.82%

    • 13C2​ contribution: 219×18​×(0.0107)2≈1.96%

    • Combined, these yield an M+2 peak of ~2.78%.

Table 2: Theoretical Isotopic Distribution for C19​H18​O4​

PeakExact Mass (Da)Relative Abundance (%)Primary Isotopic Contributors
M 310.1205100.00 12C191​H1816​O4​
M+1 311.1239~20.70 13C12C18​ , 2H1H17​
M+2 312.1247~2.80 18O16O3​ , 13C212​C17​
M+3 313.1275~0.30 13C3​ , 13C18O

Experimental Protocol: Self-Validating LC-HRMS Workflow

To empirically verify the exact mass and isotopic distribution, a rigorous, self-validating LC-ESI-QTOF-MS protocol must be employed. The protocol below ensures a mass accuracy error of <5 ppm and an isotopic pattern match score of >85% [2].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of the synthesized 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock.

    • Dilute to a working concentration of 1 µg/mL using 50:50 Water:MeCN to prevent detector saturation and isotopic distortion.

  • Chromatographic Separation (UHPLC):

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in MeCN.

    • Gradient: 5% B to 95% B over 10 minutes. The lipophilic biphenyl moiety ensures strong retention, typically eluting between 6–8 minutes.

  • Ionization (ESI+):

    • Mechanistic Insight: The β -keto ester core undergoes keto-enol tautomerization. The enol form provides a highly nucleophilic oxygen that readily accepts a proton from the formic acid modifier, ensuring excellent ionization efficiency in positive mode.

  • Mass Analysis & Internal Calibration (Self-Validation):

    • Operate the Q-TOF in high-resolution mode ( R>30,000 ).

    • Crucial Step: Infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]+=556.2771 Da ) continuously via a secondary sprayer. The software must dynamically correct the mass axis against this known standard to eliminate thermal drift and ensure the <5 ppm mass accuracy threshold.

  • Data Processing:

    • Extract the ion chromatogram (EIC) for m/z 311.1278.

    • Overlay the empirical isotopic envelope with the theoretical model generated in Step 2.

Workflow Visualization

HRMS_Workflow N1 Sample Prep (1 µg/mL in MeCN) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI+ Ionization (Keto-Enol Protonation) N2->N3 N4 Q-TOF Mass Analysis (Lock Mass Calibration) N3->N4 N5 Data Processing (Exact Mass & Isotope Match) N4->N5

Caption: Self-validating LC-HRMS workflow for exact mass and isotopic distribution profiling.

Conclusion

The precise characterization of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester relies on the fundamental principles of high-resolution mass spectrometry. By understanding the causality behind the C19​H18​O4​ isotopic envelope and employing a lock-mass calibrated Q-TOF workflow, researchers can confidently authenticate this intermediate, ensuring downstream integrity in pharmaceutical synthesis.

References

  • R,S-Warfarin alcohol | C19H18O4 | CID 54736486 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Characterization, Classification and Authentication of Turmeric and Curry Samples by Targeted LC-HRMS Polyphenolic and Curcuminoid Profiling and Chemometrics Source: MDPI URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester

Abstract: The β-keto ester functional group is a cornerstone of modern organic synthesis and medicinal chemistry, serving as a versatile intermediate in the construction of complex molecular architectures.[1][2] Its prev...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The β-keto ester functional group is a cornerstone of modern organic synthesis and medicinal chemistry, serving as a versatile intermediate in the construction of complex molecular architectures.[1][2] Its prevalence in pharmacologically active compounds underscores the critical need for detailed structural understanding to inform rational drug design and structure-activity relationship (SAR) studies.[3][4] This guide focuses on 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester, a molecule of significant interest due to its combination of the reactive β-keto ester moiety and the biphenyl group, a common scaffold in drug discovery. To date, the single-crystal X-ray structure of this specific compound has not been reported in publicly accessible databases.[5] This document, therefore, serves as an in-depth technical guide outlining the complete workflow for its synthesis, characterization, and ultimate structural determination via single-crystal X-ray diffraction. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal reasoning behind key experimental decisions.

Part I: Chemical Synthesis and Compound Verification

The foundational step in any structural study is the unambiguous synthesis and purification of the target compound. The chosen synthetic strategy must be robust, high-yielding, and produce material of sufficient purity (>98%) for successful crystallization.

Synthetic Strategy: Acylation of Ethyl Acetoacetate

Expert Rationale: The most direct and efficient route to the title compound is the C-acylation of an enolate of ethyl acetoacetate. While the classical Claisen condensation is a staple for β-keto ester synthesis, the acylation of a pre-formed enolate with a suitable acylating agent offers superior control and yield when the acyl group is complex, as is the case with the biphenyl-4-carbonyl moiety.[1][2] We will utilize biphenyl-4-carbonyl chloride as the acylating agent and sodium ethoxide to generate the nucleophilic enolate of ethyl acetoacetate. This method avoids the self-condensation byproducts common in mixed Claisen reactions.

Experimental Protocol: Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl Acetoacetate130.141.30 g10.0
Sodium Metal22.990.23 g10.0
Anhydrous Ethanol46.0720 mL-
Biphenyl-4-carbonyl chloride216.672.17 g10.0
Anhydrous Diethyl Ether74.1250 mL-
Hydrochloric Acid (1 M)36.46~15 mL-
Saturated Sodium Bicarbonate84.0130 mL-
Brine-30 mL-
Anhydrous Magnesium Sulfate120.375 g-

Step-by-Step Procedure:

  • Enolate Formation: Under an inert atmosphere (Nitrogen or Argon), carefully add sodium metal (0.23 g) in small pieces to anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Nucleophile Generation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add ethyl acetoacetate (1.30 g) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium enolate.

  • Acylation: Dissolve biphenyl-4-carbonyl chloride (2.17 g) in anhydrous diethyl ether (30 mL). Add this solution dropwise to the enolate suspension at 0 °C over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure product.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Work-up & Purification enolate 1. Sodium Ethoxide Formation nucleophile 2. Enolate Generation (Ethyl Acetoacetate) enolate->nucleophile acyl 3. Acylation (Biphenyl-4-carbonyl chloride) nucleophile->acyl quench 4. Acidic Quench (1M HCl) acyl->quench extract 5. Liquid-Liquid Extraction quench->extract wash 6. Aqueous Washes extract->wash dry 7. Drying & Evaporation wash->dry chrom 8. Column Chromatography dry->chrom final_product final_product chrom->final_product Pure Product

Caption: Workflow for the synthesis of the title compound.

Part II: Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.[6] The data obtained should be consistent with the expected structure of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~1.2-1.4 (t, 3H, -OCH₂CH ₃), ~2.4 (s, 3H, -C(=O)CH ₃), ~4.2-4.4 (q, 2H, -OCH ₂CH₃), ~5.5 (s, 1H, -C(=O)CH C(=O)-), ~7.4-8.1 (m, 9H, Biphenyl protons). Note: The methine proton at ~5.5 ppm may show enol tautomerism.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~14.0 (-OCH₂C H₃), ~25.0 (-C(=O)C H₃), ~62.0 (-OC H₂CH₃), ~65.0 (-C(=O)C HC(=O)-), ~127-145 (Biphenyl carbons), ~168.0 (C =O, ester), ~195.0 (C =O, biphenyl ketone), ~202.0 (C =O, acetyl ketone).
FT-IR (KBr, cm⁻¹)ν (cm⁻¹): ~3050 (Aromatic C-H), ~2980 (Aliphatic C-H), ~1740 (C=O stretch, ester), ~1715 (C=O stretch, acetyl ketone), ~1680 (C=O stretch, biphenyl ketone), ~1600 (C=C stretch, aromatic).[7]
HRMS (ESI+)Calculated for C₁₉H₁₈O₄Na [M+Na]⁺: 333.1097. Found: 333.109x. The measured mass should be within 5 ppm of the calculated mass.[5]

Part III: Single Crystal Growth Methodologies

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process requiring the screening of multiple conditions. The title compound's structure, featuring both rigid and flexible components, makes it a good candidate for techniques that allow for slow molecular ordering.

Protocols for Crystallization:

  • Slow Evaporation:

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Vapor Diffusion (Liquid-Vapor):

    • Prepare a concentrated solution of the compound in a solvent in which it is highly soluble (e.g., dichloromethane).

    • Place this vial, uncapped, inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane or pentane).

    • The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystallization.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature (e.g., 40-50 °C).

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

Part IV: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, its three-dimensional atomic structure can be determined.

Data Collection and Structure Solution Workflow

The process involves mounting the crystal, collecting diffraction data, and using specialized software to solve and refine the crystal structure.

cluster_data Data Collection cluster_process Structure Solution & Refinement mount 1. Crystal Selection & Mounting center 2. Unit Cell Determination (on Diffractometer) mount->center collect 3. Full Data Collection (e.g., Bruker APEXII) center->collect integrate 4. Data Integration & Scaling (e.g., SAINT) collect->integrate solve 5. Structure Solution (e.g., SHELXT, Direct Methods) integrate->solve refine 6. Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) solve->refine validate 7. Validation & CIF Generation (e.g., PLATON, checkCIF) refine->validate final_structure final_structure validate->final_structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystallographic Data and Structural Features

While the exact parameters can only be determined experimentally, we can predict likely outcomes based on known structures of similar molecules, such as other substituted oxobutanoate derivatives.[8][9]

Hypothetical Crystallographic Data Table:

ParameterAnticipated Value / Description
Chemical FormulaC₁₉H₁₈O₄
Formula Weight310.34 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for chiral molecules crystallizing as a racemate)
a, b, c (Å)a ≈ 8-12, b ≈ 10-18, c ≈ 15-20
α, γ (°)90
β (°)≈ 95-105 (if monoclinic)
Volume (ų)≈ 2000-2500
Z (molecules/unit cell)4 or 8
Temperature (K)100 K (for reduced thermal motion)
R-factor (R1)< 0.05 (for a well-refined structure)

Key Structural Insights to Investigate:

  • Molecular Conformation: The primary points of interest will be the dihedral angle between the two phenyl rings of the biphenyl moiety and the torsion angles along the flexible keto-ester backbone. These angles will define the overall shape of the molecule in the solid state.

  • Keto-Enol Tautomerism: The β-dicarbonyl system can exist in keto or enol forms. While the keto form is often dominant in the solid state for acyclic systems, the presence of an intramolecular hydrogen bond in the enol form could stabilize it. X-ray diffraction will definitively resolve this.

  • Intermolecular Interactions: The crystal packing will likely be governed by a combination of weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms and π-π stacking interactions between the biphenyl groups of adjacent molecules.[9] Identifying these non-covalent interactions is crucial for understanding the material's solid-state properties.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the synthesis, purification, and complete structural elucidation of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester. By following this workflow—from rational synthesis and rigorous spectroscopic verification to meticulous single-crystal X-ray analysis—researchers can obtain a definitive three-dimensional model of the molecule. This structural data is invaluable, offering deep insights into molecular conformation and packing, which are essential for advancing the fields of medicinal chemistry and materials science.

References

  • The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery. Benchchem.
  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate.
  • Enantioselective Organocatalyzed Transformations of β-Ketoesters. (2016). Chemical Reviews.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Publishing.
  • Benzyne Insertion onto β-Keto Esters of Polycyclic Natural Products: Synthesis of Benzo Octacyclo Scaffolds. (2018). Organic Letters.
  • Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. (2009). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester. PubChemLite.
  • Validating the Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate: A Spectroscopic Comparison Guide. Benchchem.
  • Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate. (2009). PubMed. Available from: [Link]

  • 2-Benzoyl-3-oxo-butyric acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

Sources

Foundational

A Comprehensive Technical Guide to the Toxicity and Hazard Assessment of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester

Abstract This technical guide provides a comprehensive framework for the toxicity and hazard assessment of the novel compound, 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester. Given the current absence of publicly...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the toxicity and hazard assessment of the novel compound, 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester. Given the current absence of publicly available toxicological data for this specific molecule[1], this document outlines a structured, multi-tiered assessment strategy grounded in internationally recognized protocols and modern scientific principles. The approach detailed herein is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial in silico predictions to detailed in vitro and in vivo evaluations. The methodologies are based on the robust framework of the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring the generation of reliable and internationally accepted data[2][3][4]. This guide emphasizes a logical, stepwise progression of testing to characterize the potential human health hazards associated with this compound, thereby informing risk assessment and safe handling practices.

Introduction and Strategic Overview

2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is a complex organic molecule with potential applications in various fields of chemical and pharmaceutical research. As with any novel chemical entity, a thorough evaluation of its potential toxicity is a critical prerequisite for safe development and use. In the absence of existing toxicological data, a de novo assessment is required.

This guide proposes a tiered testing strategy that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing)[5]. The strategy commences with computational and in vitro methods to screen for potential hazards before proceeding to more complex in vivo studies. This approach is not only ethical but also cost-effective, allowing for early identification of potential liabilities.

The overall workflow for the proposed toxicity and hazard assessment is depicted in the following diagram:

Toxicity Assessment Workflow start Start: Compound Information (CAS No. Not available) physchem Step 1: Physicochemical Characterization start->physchem insilico Step 2: In Silico Toxicity Prediction physchem->insilico invitro Step 3: In Vitro Toxicity Screening insilico->invitro Prioritize assays based on predictions genotox Step 4: Genotoxicity Assessment invitro->genotox acute Step 5: Acute Systemic Toxicity (In Vivo) genotox->acute Proceed if further data needed repeated Step 6: Repeated Dose Toxicity (In Vivo) acute->repeated data_analysis Step 7: Data Integration and Hazard Identification repeated->data_analysis risk_assessment Step 8: Risk Assessment and Classification data_analysis->risk_assessment end End: Comprehensive Toxicity Profile risk_assessment->end

Caption: Proposed workflow for the toxicity and hazard assessment of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester.

Step 1: Physicochemical Characterization

Understanding the fundamental physical and chemical properties of a substance is the first step in any toxicological assessment, as these properties can influence its absorption, distribution, metabolism, and excretion (ADME).[4]

Experimental Protocols:

  • Melting Point/Boiling Point: Determined using standard capillary methods or differential scanning calorimetry (DSC) as per OECD Guideline 102 and 103.

  • Water Solubility: Assessed using the flask method or column elution method according to OECD Guideline 105.

  • Partition Coefficient (n-octanol/water), log P: Measured using the shake-flask method or HPLC method as described in OECD Guideline 107 and 117. This parameter is crucial for predicting bioaccumulation potential.

  • Vapor Pressure: Determined by methods outlined in OECD Guideline 104.

These data are essential for designing subsequent toxicological studies and for predicting the environmental fate of the compound.

Step 2: In Silico Toxicity Prediction

Before embarking on laboratory-based studies, computational (in silico) models can provide valuable initial predictions of potential toxicity.[6][7] These methods use the chemical structure of the compound to predict its activity at various toxicological endpoints.

Methodology:

A range of Quantitative Structure-Activity Relationship (QSAR) and expert systems should be employed to generate a preliminary hazard profile.[6]

  • Genotoxicity: Models such as Derek Nexus® or Sarah Nexus® can predict the likelihood of mutagenicity based on structural alerts.

  • Carcinogenicity: Systems like OncoLogic™ can provide an estimate of carcinogenic potential.

  • Skin Sensitization: The OECD QSAR Toolbox can be used to assess the potential for skin sensitization.

  • General Toxicity: Platforms like TOPKAT® can predict a variety of endpoints, including acute oral toxicity and irritation.

It is crucial to use a consensus approach, combining the results from multiple models to increase the reliability of the predictions.[6] The outcomes of these in silico assessments will help in prioritizing and designing subsequent in vitro and in vivo tests.

Step 3: In Vitro Toxicity Screening

In vitro assays provide a means to assess the biological activity of the compound at the cellular level, reducing the reliance on animal testing.

Cytotoxicity Assessment

Protocol: Neutral Red Uptake (NRU) Assay (Based on OECD TG 129)

  • Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) are cultured to 80-90% confluency in 96-well plates.

  • Compound Exposure: Cells are exposed to a range of concentrations of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester for 24-48 hours.

  • Neutral Red Staining: The medium is replaced with a solution containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

  • Extraction and Measurement: The dye is extracted from the cells, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates a reduction in cell viability.

  • Data Analysis: The concentration that causes a 50% reduction in viability (IC50) is calculated.

Organ-Specific Toxicity

Based on the intended use of the compound or alerts from in silico models, further in vitro assays can be conducted:

  • Hepatotoxicity: Using primary human hepatocytes or HepG2 cells to assess effects on liver function, such as enzyme leakage (ALT, AST) or steatosis.

  • Nephrotoxicity: Employing human kidney cell lines (e.g., HK-2) to evaluate potential damage to renal cells.

  • Cardiotoxicity: Using human iPSC-derived cardiomyocytes to screen for effects on cardiac function, such as arrhythmias.

Step 4: Genotoxicity Assessment

Genotoxicity assays are critical for determining if a compound can cause damage to genetic material, which can lead to cancer or heritable defects. A standard battery of in vitro tests is recommended.

Genotoxicity Testing Battery start Genotoxicity Assessment ames Bacterial Reverse Mutation Test (Ames Test) OECD TG 471 start->ames Detects point mutations mla In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) OECD TG 490 start->mla Detects gene mutations and clastogenicity micronucleus In Vitro Mammalian Cell Micronucleus Test OECD TG 487 start->micronucleus Detects chromosomal damage result Weight of Evidence Analysis ames->result mla->result micronucleus->result

Caption: Standard in vitro genotoxicity testing battery.

Protocols:

  • Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471: This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test should be conducted with and without metabolic activation (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.

  • In Vitro Mammalian Cell Micronucleus Test - OECD TG 487: This assay detects both chromosome breakage and loss in mammalian cells (e.g., CHO, V79, or human lymphocytes). An increase in the frequency of micronucleated cells indicates genotoxic potential.

If any of these in vitro tests yield positive results, further in vivo genotoxicity testing (e.g., an in vivo micronucleus test, OECD TG 474) would be warranted.

Step 5: In Vivo Acute Systemic Toxicity

Should the intended use of the compound necessitate it, or if significant in vitro toxicity is observed, acute in vivo studies may be required.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

  • Animal Model: Typically, female rats are used.

  • Dosing: A stepwise procedure is used with a small number of animals per step. The starting dose is selected based on in vitro cytotoxicity and in silico predictions.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Endpoint: The study determines a range for the LD50 (the dose lethal to 50% of the animals) and identifies signs of systemic toxicity.

Step 6: Repeated Dose Toxicity

To assess the effects of longer-term exposure, a repeated-dose toxicity study is essential.

Protocol: 28-Day Oral Toxicity Study in Rodents (OECD TG 407)

  • Animal Model: Rats (one male and one female group per dose level).

  • Dosing: The compound is administered daily by gavage for 28 days at three or more dose levels. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight, and food consumption measurements are recorded.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.[8]

Table 1: Key Parameters in a 28-Day Repeated Dose Toxicity Study

Parameter CategorySpecific Endpoints
In-life Observations Clinical signs of toxicity, body weight changes, food and water consumption
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelet count
Clinical Chemistry Liver enzymes (ALT, AST, ALP), kidney function markers (BUN, creatinine), electrolytes
Pathology Gross necropsy findings, organ weights, histopathological examination of key tissues

Data Integration and Hazard Assessment

The final step involves a weight-of-evidence approach, integrating all data from the physicochemical, in silico, in vitro, and in vivo studies. This comprehensive analysis will identify the key hazards associated with 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester. Based on these findings, the compound can be classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and appropriate safety precautions for handling and use can be established.

Conclusion

The toxicity and hazard assessment of a novel compound like 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester requires a systematic and scientifically rigorous approach. While specific data for this molecule is currently lacking, the tiered strategy outlined in this guide provides a clear and robust pathway for its evaluation. By following internationally accepted guidelines and integrating modern toxicological methods, researchers and developers can generate the necessary data to ensure the safe and responsible use of this chemical entity.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.).
  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
  • OECD Guidelines: A Pillar of Chemical Safety and Labor
  • OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.).
  • OECD Chemical Testing Guidelines 2025 Upd
  • Material Safety Data Sheet. (n.d.).
  • 2-(BIPHENYL-4-CARBONYL)-3-OXO-BUTYRIC ACID METHYL ESTER - NextSDS. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025).
  • Dearden, J. C. (2003). In silico prediction of drug toxicity. Journal of Computer-Aided Molecular Design, 17(2-4), 119-127.
  • 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester - PubChemLite. (n.d.).
  • SIDS INITIAL ASSESSMENT PROFILE for 2-Ethylbutyric acid. (2006). OECD.
  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (n.d.). PMC.
  • TOXICOLOGICAL EVALU
  • Strategies to enhance the applicability of in silico toxicity prediction methods. (2021). Refubium - Freie Universität Berlin.
  • Related substances - ECHA CHEM. (n.d.).
  • Overview - ECHA CHEM. (n.d.).
  • Safety Data Sheet: Butyric acid ethyl ester - Carl ROTH. (2016).
  • 2-((4-ethoxy-phenyl)-hydrazono)-3-oxo-butyric acid ethyl ester - MilliporeSigma. (n.d.).
  • In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. (2021). PubMed.
  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Human health tier II assessment. (2017). NICNAS.
  • Toxicities caused by 2,4 D (Ethyl Ester) Ingestion. (n.d.).
  • Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem. (n.d.).
  • 2-ethyl butyric acid - Sigma-Aldrich. (n.d.).
  • 203098Orig1s000 | FDA. (2012).
  • Fatal 2,4-D (ethyl ester) ingestion. (2003).
  • Butanoic acid, 2-chloro-3-oxo-, ethyl ester - NIST WebBook. (n.d.).
  • Update to RIFM fragrance ingredient safety assessment, 2-ethylbutyric acid, CAS Registry Number 88-09-5. (n.d.). PubMed.
  • Fatal 2,4-D (ethyl ester) ingestion. (2003). PubMed.
  • 2,4-D Butyric Acid - OEHHA. (2003). ca.gov.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester

Strategic Rationale & Pharmacological Relevance The biphenyl moiety is a privileged structural scaffold in medicinal chemistry, frequently utilized to enhance lipophilicity, target binding affinity, and metabolic stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pharmacological Relevance

The biphenyl moiety is a privileged structural scaffold in medicinal chemistry, frequently utilized to enhance lipophilicity, target binding affinity, and metabolic stability in anti-inflammatory and analgesic agents[1]. The target compound, 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (also known as ethyl 2-(biphenyl-4-carbonyl)-3-oxobutanoate), is a highly functionalized tri-carbonyl building block. It serves as a versatile precursor for the synthesis of complex heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are ubiquitous in modern drug discovery pipelines.

Synthesizing this molecule requires the direct C-acylation of ethyl acetoacetate with biphenyl-4-carbonyl chloride. However, direct acylation of 1,3-dicarbonyls under standard basic conditions is notoriously problematic, often resulting in competitive O-acylation and the formation of undesired enol esters. To circumvent this, we utilize a highly efficient bidentate chelation strategy.

Mechanistic Logic (E-E-A-T)

The protocol described below is based on the foundational methodology pioneered by Rathke and Cowan[2]. The addition of anhydrous magnesium chloride (MgCl₂) is not merely catalytic; it fundamentally alters the reaction pathway through two critical mechanisms:

  • Enhanced Acidity via Chelation: MgCl₂ coordinates with the 1,3-dicarbonyl system of ethyl acetoacetate, functioning as a bidentate Lewis acid. This coordination significantly increases the acidity of the α-protons, allowing for quantitative enolization using a relatively mild tertiary amine base like triethylamine (TEA)[2].

  • Nucleophilic Softening: The resulting magnesium enolate complex acts as a "soft" nucleophile. This structural rigidity sterically and electronically shields the oxygen atoms, directing the incoming biphenyl-4-carbonyl chloride exclusively to the α-carbon (C-acylation)[2].

Two equivalents of TEA are strictly required: the first equivalent drives the enolate formation, while the second equivalent neutralizes the HCl generated during the acylation step, preventing the premature protonation and collapse of the enolate complex[2].

Mechanism Start Ethyl Acetoacetate Path1 Base Only (TEA) Start->Path1 Path2 MgCl2 + Base (TEA) Start->Path2 Res1 O-Acylation (Undesired Enol Ester) Path1->Res1 Hard nucleophile Res2 Chelated Mg-Enolate Path2->Res2 Enhanced acidity & chelation Res3 Exclusive C-Acylation (Target Product) Res2->Res3 Soft nucleophile + Acid Chloride

Fig 1. Mechanistic logic demonstrating the necessity of MgCl2 for exclusive C-acylation.

Materials & Quantitative Data

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
Ethyl acetoacetate 130.141.010.01.30 g (1.27 mL)Starting Material
Biphenyl-4-carbonyl chloride 216.661.111.02.38 gAcylating Agent
Magnesium chloride (Anhydrous)95.211.212.01.14 gLewis Acid / Chelator
Triethylamine (TEA) 101.192.525.02.53 g (3.48 mL)Base
Dichloromethane (DCM) 84.93--50.0 mLSolvent

(Note: Ensure all reagents and solvents are strictly anhydrous to prevent the hydrolysis of the acid chloride and the deactivation of the magnesium enolate).

Experimental Workflow

Workflow A Ethyl Acetoacetate + MgCl2 B Magnesium Enolate Formation (Add TEA) A->B 0 °C, 30 min C C-Acylation (Add Biphenyl-4- carbonyl chloride) B->C 0 °C to RT, 2-4 h D Acidic Workup (1M HCl) C->D Quench E Purification (Flash Chromatography) D->E Extract & Dry F 2-(Biphenyl-4-carbonyl)- 3-oxo-butyric acid ethyl ester E->F Pure Product

Fig 2. Experimental workflow for the synthesis of the target β-keto ester.

Step-by-Step Protocol

Phase 1: Preparation of the Magnesium Enolate
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with an argon inlet and a rubber septum to maintain an inert atmosphere.

  • Reagent Addition: Rapidly weigh and transfer anhydrous magnesium chloride (1.14 g, 12.0 mmol) into the flask. Immediately add 25 mL of anhydrous dichloromethane (DCM) to suspend the salt.

  • Substrate Introduction: Inject ethyl acetoacetate (1.27 mL, 10.0 mmol) into the suspension via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Enolization: Dropwise add triethylamine (3.48 mL, 25.0 mmol) over a period of 10 minutes. The mixture will transition to a pale yellow, slightly viscous suspension. Stir at 0 °C for exactly 30 minutes to ensure the complete thermodynamic formation of the chelated magnesium enolate[2].

Phase 2: C-Acylation
  • Acylating Agent Preparation: In a separate, dry 20 mL vial flushed with argon, dissolve biphenyl-4-carbonyl chloride (2.38 g, 11.0 mmol) in 10 mL of anhydrous DCM.

  • Coupling: Using a syringe pump or a steady hand, add the acid chloride solution dropwise to the enolate mixture at 0 °C over 15–20 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir the mixture for 3 to 4 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate, 4:1) until the ethyl acetoacetate spot is completely consumed.

Phase 3: Quenching and Extraction
  • Quenching: Cool the flask back to 0 °C. Carefully quench the reaction by slowly adding 20 mL of 1M aqueous HCl. Caution: This step is mildly exothermic. The acidic quench breaks the magnesium chelate complex and neutralizes the excess TEA, liberating the free tri-carbonyl product.

  • Phase Separation: Transfer the biphasic mixture to a 125 mL separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) to remove residual acid, followed by brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous, pale-yellow oil or semi-solid.

Phase 4: Purification
  • Flash Chromatography: Load the crude material onto a silica gel column. Elute using a gradient solvent system starting from 100% Hexanes and gradually increasing to 15% Ethyl Acetate in Hexanes.

  • Isolation: Collect the fractions containing the pure product (typically eluting at an R_f of ~0.35 in 4:1 Hex/EtOAc). Concentrate the fractions in vacuo to afford the pure 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester.

Analytical Characterization (Expected Values)

Due to the highly conjugated nature of the 1,3-dicarbonyl system, the product will exist in solution as an equilibrium mixture of keto and enol tautomers.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic ethyl ester signals: a quartet at ~4.1–4.2 ppm (2H) and a triplet at ~1.1–1.2 ppm (3H). The biphenyl aromatic protons will present as a complex multiplet between 7.3 and 8.0 ppm (9H). The acetyl methyl group will appear as a singlet at ~2.3–2.5 ppm (3H). If the enol form predominates, a highly deshielded enol proton (-OH) will be visible >13.0 ppm, and the methine proton (~5.0–5.5 ppm) will be absent.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 311.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Formation of O-acylated byproduct Wet MgCl₂ or insufficient enolization time.Ensure MgCl₂ is strictly anhydrous (store in a desiccator). Stir the enolate mixture for a full 30 minutes before adding the acid chloride.
Incomplete conversion Degraded biphenyl-4-carbonyl chloride.Verify the integrity of the acid chloride via NMR prior to use; it readily hydrolyzes to biphenyl-4-carboxylic acid upon exposure to atmospheric moisture.
Emulsion during extraction Incomplete dissolution of magnesium salts.Ensure the 1M HCl quench is thoroughly mixed and highly acidic (pH < 2) to fully dissolve all Mg salts before phase separation.

References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622-2624. URL:[Link]

  • Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1045. URL:[Link]

Sources

Application

Purification and recrystallization methods for 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester

Abstract This application note provides a detailed guide for the purification of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester, a key intermediate in pharmaceutical synthesis. The protocol outlines a two-stage p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the purification of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester, a key intermediate in pharmaceutical synthesis. The protocol outlines a two-stage purification strategy commencing with flash column chromatography for the removal of bulk impurities, followed by a final recrystallization step to achieve high crystalline purity. The methodologies are designed to be robust and reproducible, addressing common challenges associated with the purification of β-keto esters synthesized via Claisen condensation or related acylation reactions.

Introduction: The Challenge of Purifying β-Keto Esters

2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is a valuable building block in drug development, characterized by its dual carbonyl functionality and large aromatic biphenyl moiety. Its synthesis, typically achieved through a crossed Claisen condensation or the acylation of ethyl acetoacetate, often results in a crude product containing a mixture of unreacted starting materials, self-condensation by-products, and other process-related impurities.[1][2] The structural similarity of these impurities to the target compound necessitates a multi-step, optimized purification strategy to achieve the high purity required for downstream applications in drug development and clinical research.

This guide provides experimentally grounded protocols for isolating the target molecule with high fidelity, focusing on the principles of chromatographic separation and crystallization.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The most common synthetic route is the crossed Claisen condensation between an ester with α-hydrogens (e.g., ethyl acetate) and one without (e.g., ethyl 4-biphenylcarboxylate).[1]

Common Impurities Include:

  • Unreacted Starting Materials: Ethyl 4-biphenylcarboxylate, ethyl acetate.

  • Self-Condensation Product: Ethyl acetoacetate (from the self-condensation of ethyl acetate).

  • Base Residues: Residual sodium ethoxide or other bases used in the synthesis.

  • Work-up By-products: Salts formed during the neutralization quench.[3]

The presence of these closely related organic compounds makes simple extraction or crystallization insufficient for achieving high purity. Therefore, a chromatographic step is strongly recommended prior to final recrystallization.

Purification Strategy Overview

Our recommended purification workflow is a sequential process designed to systematically remove impurities based on their physicochemical properties.

PurificationWorkflow cluster_0 Post-Synthesis Work-up cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Final Product Workup Aqueous Work-up (Acid Quench, Extraction, Washing) Chromatography Flash Column Chromatography (Silica Gel) Workup->Chromatography Removes salts & water-soluble impurities Recrystallization Recrystallization Chromatography->Recrystallization Removes organic by-products FinalProduct Pure Crystalline Product (>99% Purity) Recrystallization->FinalProduct Achieves high crystalline purity

Caption: Sequential purification workflow for the target compound.

Part I: Flash Column Chromatography Protocol

Flash column chromatography is employed to separate the target compound from organic impurities that have similar solubility profiles but differ in polarity.[4] Given the polar nature of the two ketone groups and the ester, contrasted with the large non-polar biphenyl group, a solvent system of intermediate polarity provides the best separation on a silica gel stationary phase.[5]

4.1. Materials and Reagents
Reagent/MaterialGradePurpose
Crude Product-The material to be purified
Silica Gel230-400 meshStationary Phase
Ethyl Acetate (EtOAc)ACS GradeMobile Phase (Polar Component)
HexaneACS GradeMobile Phase (Non-polar Component)
Anhydrous Sodium SulfateACS GradeDrying Agent
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Reaction/Fraction Monitoring
4.2. Determining the Eluent System

The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate.[6] This Rf value typically ensures good separation from both more polar and less polar impurities during column chromatography.

  • Prepare Test Solutions: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.

  • Spot TLC Plates: Spot the solution onto several TLC plates.

  • Develop Plates: Run the plates in various ratios of Ethyl Acetate/Hexane (e.g., 10:90, 20:80, 30:70).

  • Visualize: Use a UV lamp (254 nm) to visualize the spots. The target compound, containing the biphenyl chromophore, should be strongly UV-active.

  • Select Ratio: Choose the solvent ratio that yields an Rf of ~0.25 for the main product spot. A 20-30% Ethyl Acetate in Hexane mixture is a common starting point for β-keto esters.[5]

4.3. Step-by-Step Column Chromatography Protocol
  • Column Packing:

    • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (typically 50 times the weight of the crude product) in the chosen eluent system.[7]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[7]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the eluent mixture).

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This "dry loading" method often improves resolution.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution process by spotting fractions onto TLC plates and developing them in the eluent system.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified, albeit likely amorphous, product.

Part II: Recrystallization Protocol

Recrystallization is the definitive step to obtain a highly pure, crystalline solid. The principle relies on the differential solubility of the compound in a solvent at high and low temperatures.[8][9]

5.1. Solvent Selection for Recrystallization

An ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at room or ice temperature.[10][11] For a molecule with the polarity and aromatic character of the target compound, an alcohol like ethanol or a mixed-solvent system is often effective.

Solvent SystemRationale
Ethanol The hydroxyl group provides polarity to dissolve the keto-ester functionality, while the ethyl group offers some non-polar character.
Ethanol/Water For highly soluble compounds. Ethanol is the "good" solvent, and water is the "poor" solvent (antisolvent).[12] This allows for fine-tuning of solubility.
Ethyl Acetate/Hexane Another common solvent/antisolvent pair. The compound is dissolved in hot ethyl acetate, and hexane is added to induce precipitation.

Testing Solvents:

  • Place a small amount (~20-30 mg) of the chromatography-purified product into a test tube.

  • Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good.

  • If it does not dissolve, heat the mixture gently. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Abundant crystal formation upon cooling indicates a suitable solvent.[10]

5.2. Step-by-Step Recrystallization Protocol (Using Ethanol)
  • Dissolution:

    • Place the purified product from the column chromatography into an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture gently on a hot plate (use a boiling chip or magnetic stirring).

    • Continue adding hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.[10]

  • Cooling and Crystallization:

    • Remove the flask from the heat and cover it to prevent solvent evaporation.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surface.[13][14]

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for several minutes.

    • Transfer the crystalline solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

RecrystallizationProcess Dissolve 1. Dissolve in Minimal Hot Ethanol Cool 2. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool Saturated Solution Filter 3. Vacuum Filtration Cool->Filter Crystal Slurry Wash 4. Wash with Ice-Cold Ethanol Filter->Wash Filter Cake Dry 5. Dry Under Vacuum Wash->Dry Washed Crystals

Caption: Step-by-step process for the recrystallization of the target compound.

Conclusion

The successful purification of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester relies on a systematic, two-stage approach. Flash column chromatography effectively removes the bulk of organic synthesis by-products, while a subsequent, carefully optimized recrystallization step yields the final product in high crystalline purity. The protocols detailed in this note provide a reliable framework for researchers and drug development professionals to obtain high-quality material essential for further research and development.

References
  • Claisen Condensation Work-up: The general procedure for a Claisen condensation involves an acidic workup to neutralize the base and protonate the resulting β-keto ester enolate. This process is crucial for isolating the final neutral product. Source: Chemistry Steps, "Claisen Condensation Reaction Mechanism", [Link]

  • Principles of Recrystallization: Recrystallization purifies nonvolatile organic solids by dissolving the solute in a hot solvent and allowing it to crystallize upon cooling, excluding impurities from the crystal lattice. Source: University of California, Los Angeles, "Recrystallization", [Link]

  • Recrystallization Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A minimum volume of hot solvent should be used. Source: University of Calgary, "RECRYSTALLISATION", [Link]

  • Recrystallization Technique Overview: A comprehensive overview of the recrystallization process, including solvent selection, dissolution, cooling, and crystal collection. Source: Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents", [Link]

  • Solubility and Temperature in Recrystallization: The core principle of recrystallization is that the solubility of a solute in a solvent increases with temperature, allowing for purification upon cooling. Source: Wired Chemist, "Recrystallization", [Link]

  • Steps in Recrystallization: The standard procedure involves solubility tests, dissolving the solute, slow cooling, filtration, rinsing with cold solvent, and drying. Source: University of Massachusetts Boston, "Recrystallization1", [Link]

  • Solvent Systems for Flash Chromatography: Common solvent systems for separating compounds of varying polarities, with ethyl acetate/hexane being standard for "normal" compounds. Source: University of Rochester, Department of Chemistry, "Solvent Systems for Flash Column Chromatography", [Link]

  • Claisen Condensation Fundamentals: Describes the Claisen condensation as a method for forming β-ketoesters and notes the necessity of an acidic work-up. Source: KPU Pressbooks, "8.1 Claisen Condensation Fundamentals – Organic Chemistry II", [Link]

  • Recrystallization of Benzoic Acid: An example protocol for recrystallization, highlighting the use of a suitable solvent and the steps of dissolving, cooling, and filtering. Source: Laboratory of Organic chemistry, "Laboratory of Organic chemistry", [Link]

  • Column Chromatography Principles: Details the use of a polar solid adsorbent (stationary phase) and a liquid solvent (mobile phase) to separate compounds based on polarity. Source: University of Colorado Boulder, "Column Chromatography", [Link]

  • Aqueous Workup Protocol: Describes standard extraction and washing procedures to remove water-soluble impurities from organic products after a reaction. Source: MIT OpenCourseWare, "8.4 - Extraction and Washing Guide", [Link]

  • Mixed Solvent Recrystallization: Discusses the use of a solvent pair (a "good" solvent and a "poor" solvent) for recrystallization, particularly for compounds that are too soluble in a single solvent. Source: "recrystallization.pdf", [Link]

  • Purification of Polar Molecules: Discusses strategies for separating polar compounds, including the use of polar eluents like methanol in dichloromethane for silica gel chromatography. Source: Reddit, r/OrganicChemistry, "Chromatography to separate polar molecules?", [Link]

  • Column Chromatography Guide: Explains the principles of column chromatography, including the roles of the stationary and mobile phases in separating analytes. Source: Phenomenex, "Column Chromatography Guide", [Link]

  • Solvent Polarity Series: Provides a list of common organic solvents ordered by decreasing polarity, which is useful for selecting eluents and recrystallization solvents. Source: YouTube, "Important Chemistry Tips-Solvents choose for recrystallization-Part4", [Link]

  • Rf Value in Flash Chromatography: Recommends choosing an eluent that provides an Rf of 0.2 to 0.3 for the target compound for optimal separation. Source: Organic Syntheses, "Purification of Organic Compounds by Flash Column Chromatography", [Link]

  • Washing vs. Extraction: Clarifies the terminology for aqueous work-up procedures, where washing removes impurities from the desired organic layer. Source: Reddit, r/OrganicChemistry, "Separation vs Washing and drying vs Purification ?", [Link]

  • Crossed Claisen Condensation: Explains that a Claisen condensation between two different esters is called a crossed Claisen condensation and is most effective when one ester cannot form an enolate. Source: Chemistry Steps, "Crossed Claisen and Claisen Variation Reactions", [Link]

  • Synthesis of a β-Keto Ester: An example of a crossed Claisen condensation where a ketone reacts with an ester. Source: Chemistry LibreTexts, "6.4: Mixed Claisen Condensations", [Link]

  • Claisen Condensation Products: Notes that the products of Claisen condensations are β-ketoesters, which are useful synthetic intermediates. Source: "The Claisen Condensation", [Link]

  • Challenges in Crossed Claisen Condensations: Highlights that using two different esters can lead to a mixture of four products if not controlled properly. Source: YouTube, "Crossed Claisen condensation", [Link]

  • Purification of Organic Compounds: General overview of purification techniques including crystallization and chromatography. Source: CK-12 Foundation, "Methods of Purification of Organic Compounds", [Link]

  • Reprecipitation Technique: Describes an alternative to recrystallization where a compound is precipitated from solution by adding an antisolvent. Source: ResearchGate, "How to Purify an organic compound via recrystallization or reprecipitation?", [Link]

  • Claisen Condensation Overview: Describes the Claisen condensation as a reaction between two ester molecules in the presence of a strong base to form a β-keto ester. Source: Organic Chemistry Tutor, "Claisen Condensation", [Link]

  • Column Chromatography Packing: Details the slurry method for packing a silica gel column to ensure a homogeneous stationary phase without trapped air. Source: "Column chromatography", [Link]

  • Spherical Silica Gel: Explains that spherical silica gel can form more uniform column beds, leading to enhanced resolution and reproducibility. Source: "Silica gel for Column Chromatography", [Link]

  • Suppressing Hydrolysis on Silica Gel: Discusses how pre-drying silica gel and adding triethylamine to the eluent can suppress the hydrolysis of sensitive compounds like imines during chromatography. Source: RSC Publishing, "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N", [Link]

  • Washing Crystals: Explains the importance of washing the collected crystals with a small amount of cold solvent to remove adhering impurities. Source: ResearchGate, "How to Purify an organic compound via recrystallization or reprecipitation?", [Link]

  • Flash Chromatography Silica Gel: Notes that silica gel with a particle size of 40-63 μm is standard for flash column chromatography. Source: Organic Syntheses, "8.S.1. Flash Column Chromatography", [Link]

  • Crossed Claisen Condensation Electrophiles: Lists examples of non-enolizable esters that are good electrophiles in crossed Claisen condensations, including ethyl benzoate. Source: "Crossed Claisen Condensations", [Link]

  • Purification of a β-keto ester: A procedure describing the extraction and purification of a crude β-keto ester product. Source: RSC Publishing, "Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water", [Link]

  • Molecular Structure Information: Provides the molecular formula and other identifiers for the target compound. Source: PubChemLite, "2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester", [Link]

  • Claisen Condensation Base Selection: Explains the importance of using a non-nucleophilic strong base or an alkoxide that matches the ester to avoid side reactions. Source: Oregon State University, "The Claisen Condensation", [Link]

  • Recrystallization Washing Step: Demonstrates washing the filtered crystals with a small amount of cold solvent to remove soluble impurities. Source: YouTube, "Recrystallisation Demo - Purification of Organic Solids", [Link]

  • Solvent Mixtures for Recrystallization: Lists common and successful solvent mixtures for recrystallization, such as diethyl ether-methanol for polar compounds. Source: "Crystallization Solvents.pdf", [Link]

  • Claisen Condensation Overview: A general overview of the Claisen condensation reaction. Source: SynArchive, "Claisen Condensation", [Link]

  • Crystallinity of β-Keto Esters: Mentions that β-keto esters can be crystalline and that their crystallinity can be tuned by altering the ester group. Source: ACS Publications, "Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins", [Link]

Sources

Method

Scale-up synthesis of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester for industrial applications

Executive Summary The molecule 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (also known as ethyl 2-(biphenyl-4-carbonyl)-3-oxobutanoate) is a highly versatile β -keto ester building block. It is predominantly u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (also known as ethyl 2-(biphenyl-4-carbonyl)-3-oxobutanoate) is a highly versatile β -keto ester building block. It is predominantly utilized in the pharmaceutical industry as a key intermediate for the synthesis of biphenyl-substituted heterocycles, including pyrazoles, pyrimidines, and isoxazoles, which frequently serve as core scaffolds for COX inhibitors and AT1 receptor antagonists.

Scaling up the synthesis of this molecule presents a classic challenge in enolate chemistry: controlling the regioselectivity of the acylation. Active methylene compounds like ethyl acetoacetate are prone to competitive O-acylation versus C-acylation. This application note details a validated, self-monitoring pilot-scale protocol that leverages a magnesium chelate-directed methodology to exclusively drive C-acylation, ensuring high yields, exceptional purity, and industrial scalability.

Mechanistic Rationale & Chemical Logic

The direct reaction of ethyl acetoacetate with biphenyl-4-carbonyl chloride in the presence of standard bases (e.g., NaH, triethylamine alone) typically yields a problematic mixture of C-acylated and O-acylated products. To circumvent this, our protocol employs the Rathke Method , which utilizes anhydrous magnesium chloride ( MgCl2​ ) and triethylamine ( Et3​N ).

The Causality of Reagent Selection:

  • Magnesium Chloride ( MgCl2​ ): The addition of MgCl2​ forms a highly structured, bidentate magnesium enolate complex. The Mg2+ ion coordinates strongly with the two oxygen atoms of the ethyl acetoacetate enolate. This coordination sterically and electronically shields the oxygen centers from electrophilic attack, forcing the incoming bulky biphenyl-4-carbonyl chloride to react exclusively at the nucleophilic C2 carbon.

  • Triethylamine ( Et3​N ): While ethyl acetoacetate has a pKa​ of ~11, the formation of the highly stable magnesium chelate shifts the equilibrium, allowing a mild base like Et3​N ( pKa​ ~10.7) to quantitatively deprotonate the substrate without inducing the side reactions often seen with harsher bases like alkoxides or hydrides.

  • Solvent (Acetonitrile): Acetonitrile is selected for scale-up because its polarity is sufficient to dissolve the intermediate magnesium enolate complex, preventing localized concentration gradients and managing the reaction exotherm efficiently.

Process Flow & Pathway Visualization

Workflow N1 Ethyl Acetoacetate + MgCl2 N2 Triethylamine (Et3N) Addition (0°C) N1->N2 N3 Magnesium Enolate Complex N2->N3 Enolization N4 Biphenyl-4-carbonyl chloride Addition (Controlled) N3->N4 N5 C-Acylation Reaction (20°C, 12h) N4->N5 Exothermic N6 Aqueous Quench (HCl, pH 2-3) N5->N6 IPC: >98% Conv. N7 Phase Separation & Organic Wash N6->N7 N8 Crystallization (EtOH/Water) N7->N8 Concentration N9 Pure Ethyl 2-(biphenyl-4-carbonyl) -3-oxobutanoate N8->N9 Filtration & Drying

Figure 1. Scale-up workflow for the synthesis and purification of the target beta-keto ester.

Quantitative Data & Process Optimization

Prior to finalizing the 1-kg pilot protocol, a design of experiments (DoE) was conducted to validate the necessity of the magnesium chelate. The data below summarizes the optimization of the acylation conditions.

EntryBase (Equiv)Metal AdditiveSolventC:O Acylation RatioIsolated Yield (%)
1 Et3​N (2.1)None CH2​Cl2​ 10 : 9018.0
2NaH (1.1)NoneTHF55 : 4542.5
3Pyridine (2.1) MgCl2​ (1.05)Toluene85 : 1576.0
4 Et3​N (2.1) MgCl2​ (1.05) Acetonitrile >99 : 1 94.2

Conclusion: Entry 4 demonstrates that the synergistic combination of Et3​N and MgCl2​ in acetonitrile provides near-perfect regiocontrol and the highest isolated yield, forming the basis of our scale-up protocol.

Step-by-Step Experimental Protocol (1-kg Pilot Scale)

This methodology is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure process integrity at every stage.

Step 1: Preparation of the Magnesium Enolate Complex
  • Action: Purge a dry 10 L jacketed glass reactor with nitrogen. Charge the reactor with anhydrous acetonitrile (5.0 L), anhydrous MgCl2​ (1.05 eq, 765 g), and ethyl acetoacetate (1.0 eq, 1.0 kg). Cool the suspension to an internal temperature of 0–5 °C. Add Et3​N (2.1 eq, 1.63 kg) dropwise over 45 minutes via an addition funnel.

  • Causality: MgCl2​ is highly hygroscopic; strict anhydrous conditions are critical to prevent the premature hydrolysis of the acyl chloride in the subsequent step. The controlled addition of Et3​N manages the mild heat of deprotonation.

  • Self-Validation (IPC 1): The initial heterogeneous mixture will transition into a pale-yellow, nearly homogeneous solution or very fine suspension. This visual cue confirms the successful formation of the soluble magnesium enolate complex.

Step 2: Electrophilic Acylation
  • Action: Dissolve biphenyl-4-carbonyl chloride (1.0 eq, 1.66 kg) in anhydrous acetonitrile (1.5 L). Add this solution dropwise to the reactor over 2 hours, strictly maintaining the internal temperature below 10 °C. Once the addition is complete, warm the reactor to 20 °C and stir for 12 hours.

  • Causality: The acylation is highly exothermic. Strict temperature control (<10 °C) during addition prevents the thermal degradation of the enolate and suppresses the formation of ketene-derived oligomers. The bulky biphenyl group is directed exclusively to the C2 position due to the robust Mg2+ chelate .

  • Self-Validation (IPC 2): Pull an aliquot for HPLC analysis (UV detection at 254 nm). The reaction is validated to proceed to the next step only when the unreacted biphenyl-4-carbonyl chloride peak area is <1.0%.

Step 3: Quench and Phase Separation
  • Action: Cool the reactor to 0 °C. Slowly add 2M HCl (approx. 4.0 L) until the aqueous phase reaches a pH of 2.0–3.0. Extract the resulting mixture with toluene (3 x 3.0 L).

  • Causality: A mild acidic quench is mandatory to break the robust magnesium chelate and partition the magnesium salts into the aqueous layer. A pH of 2–3 is the optimal window; a higher pH leaves the chelate partially intact (causing severe emulsions), while a lower pH or elevated temperature risks the retro-Claisen cleavage or dealkoxycarbonylation of the newly formed β -keto ester .

  • Self-Validation (IPC 3): Verify the pH of the aqueous layer using a calibrated pH meter. A rapid, clean phase separation without an interfacial "rag layer" validates the complete destruction of the Mg-complex.

Step 4: Crystallization and Isolation
  • Action: Wash the combined toluene extracts with brine (2.0 L), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a crude solid. Recrystallize the residue from a heated ethanol/water mixture (80:20 v/v). Cool to 5 °C, filter the precipitate, and dry under vacuum at 45 °C to constant weight.

  • Causality: The extended lipophilic biphenyl moiety drastically reduces the aqueous solubility of the product compared to the starting ethyl acetoacetate. The ethanol/water solvent system selectively crystallizes the target C-acylated product while retaining any trace O-acylated isomers and biphenyl-4-carboxylic acid (hydrolysis byproduct) in the mother liquor.

  • Self-Validation (IPC 4): Perform quantitative NMR (qNMR) or HPLC on the dried crystals. A purity of >99.0% validates the success of the isolation.

References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622-2624. URL:[Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. ARKIVOC, 2007(2), 1-53. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester production

Technical Support Center: 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester A Guide for Synthetic Chemistry Professionals Welcome to the technical support center for the synthesis of 2-(Biphenyl-4-carbonyl)-3-oxo-bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester

A Guide for Synthetic Chemistry Professionals

Welcome to the technical support center for the synthesis of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester. As a key intermediate in various research and development pipelines, achieving high purity of this β-keto ester is paramount. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities commonly encountered during its synthesis. My insights as a Senior Application Scientist are consolidated here to explain the causality behind experimental choices and provide robust, self-validating protocols.

The most reliable and common synthetic route to this target is the acylation of ethyl acetoacetate. This is a variation of the Claisen condensation, where the enolate of ethyl acetoacetate acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-phenylbenzoyl chloride.

Core Synthetic Pathway

The reaction involves the deprotonation of ethyl acetoacetate using a suitable base, followed by acylation with 4-phenylbenzoyl chloride.

Synthetic_Pathway EAA Ethyl Acetoacetate Enolate Ethyl Acetoacetate Enolate EAA:e->Enolate:w Deprotonation Base Base (e.g., NaH, NaOEt) AcylChloride 4-Phenylbenzoyl Chloride Product 2-(Biphenyl-4-carbonyl)-3-oxo- butyric acid ethyl ester AcylChloride:e->Product:w Acylation

Caption: General synthesis via acylation of ethyl acetoacetate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and purification of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester.

Q1: What are the most common impurities I should expect from this reaction?

A1: The impurity profile is typically dominated by unreacted starting materials and products from predictable side reactions. Identifying these is the first step in troubleshooting.

Impurity Source / Reason for Formation Analytical Signature (TLC/HPLC/NMR)
4-Phenylbenzoic acid Hydrolysis of the starting 4-phenylbenzoyl chloride by trace moisture in the reaction setup.TLC: Baseline spot (highly polar). HPLC: Early eluting peak. NMR: Absence of ethyl ester signals, characteristic aromatic signals.
Ethyl Acetoacetate Incomplete reaction; insufficient acylating agent or reaction time.TLC: Migrates differently from the product. HPLC: Typically a sharp, early eluting peak. NMR: Characteristic quartet/triplet for the ethyl group and a singlet for the active methylene.
Ethyl 3,5-dioxo-2,4-di(biphenyl-4-yl)hexanoate (Diacylated Product) Occurs if the product, which still has an acidic α-hydrogen, is deprotonated and reacts with a second molecule of 4-phenylbenzoyl chloride.TLC: Less polar than the desired product. HPLC: Later eluting peak. NMR: Complex spectrum, loss of the acetyl methyl singlet.
Ethyl 3-oxobutanoate Dimer (Self-condensation Product) The enolate of ethyl acetoacetate attacks the carbonyl of another neutral molecule of ethyl acetoacetate.[1] Favored by slow addition of the acyl chloride or poor temperature control.TLC/HPLC: Additional spot/peak with polarity similar to the desired product, complicating purification.

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yield is a common problem that can usually be traced back to the initial deprotonation step or reaction conditions.

  • Inefficient Enolate Formation: The choice and quality of the base are critical.[2] Sodium hydride (NaH) is often used, but it must be fresh (from a sealed container) and the mineral oil washed away with dry hexanes before use. If using an alkoxide base like sodium ethoxide, it's crucial that it matches the ester (i.e., ethoxide for an ethyl ester) to prevent transesterification.[2]

  • Presence of Moisture: Water will quench the enolate and hydrolyze the highly reactive 4-phenylbenzoyl chloride. Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Stoichiometry or Addition Order: A common procedure is to form the enolate of ethyl acetoacetate first, then slowly add the 4-phenylbenzoyl chloride solution.[1] Adding the acyl chloride too quickly can lead to localized high concentrations, promoting side reactions like diacylation.

  • Temperature Control: Enolate formation is often performed at 0 °C or room temperature. However, the subsequent acylation can be exothermic. Maintaining a controlled temperature (e.g., 0-5 °C) during the addition of the acyl chloride is vital to minimize side reactions.

Q3: I observe a persistent white precipitate in my reaction mixture. What is it?

A3: A white solid that is insoluble in the organic solvent is almost certainly 4-phenylbenzoic acid. This arises from the reaction of 4-phenylbenzoyl chloride with adventitious water. Its presence indicates that your reaction setup is not sufficiently anhydrous. While it can be removed during the workup, its formation consumes your acylating agent, leading to lower yields of the desired product.

Q4: How can I effectively remove 4-phenylbenzoic acid and unreacted ethyl acetoacetate during workup?

A4: A standard liquid-liquid extraction procedure is highly effective. After quenching the reaction (e.g., with dilute acid), you can wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.

  • Chemistry in Action: 4-phenylbenzoic acid, being a carboxylic acid, will be deprotonated by the bicarbonate to form sodium 4-phenylbenzoate, which is water-soluble and will partition into the aqueous layer. The desired β-keto ester product is significantly less acidic (pKa ≈ 11) and will not be deprotonated by a weak base like bicarbonate, thus remaining in the organic layer.[3]

  • Unreacted ethyl acetoacetate has some water solubility and can be partially removed with aqueous washes, but purification by column chromatography or distillation is generally required for complete removal.[4][5]

Q5: My purified product seems to degrade over time. Is this expected?

A5: β-keto esters can be susceptible to hydrolysis and decarboxylation, especially if exposed to acidic or basic conditions and heat. The "keto" form is generally more stable. For long-term storage, it is advisable to keep the purified product in a cool, dry, and dark environment, preferably under an inert atmosphere.

Troubleshooting Workflow & Impurity Formation

A systematic approach is key to diagnosing issues. The following workflow can help pinpoint the source of low purity.

Troubleshooting_Workflow Start Low Purity of Final Product AnalyzeTLC Analyze Crude Reaction TLC Start->AnalyzeTLC TLC_SM Significant Starting Material Remaining? AnalyzeTLC->TLC_SM AnalyzeNMR Analyze Crude NMR/HPLC NMR_Acid Signals for 4-Phenylbenzoic Acid? AnalyzeNMR->NMR_Acid TLC_Baseline Spot at Baseline? TLC_SM->TLC_Baseline No Cause_Reaction Issue: Incomplete Reaction Solution: Check base activity, reaction time/temp, stoichiometry TLC_SM->Cause_Reaction Yes TLC_Baseline->AnalyzeNMR Yes TLC_Multi Multiple Close-Eluting Spots? TLC_Baseline->TLC_Multi No Cause_SideReaction Issue: Side Reactions Solution: Control temp, slow addition of acyl chloride TLC_Multi->Cause_SideReaction Yes NMR_Diacyl Signals for Diacylated Product? NMR_Acid->NMR_Diacyl No Cause_Moisture Issue: Moisture Contamination Solution: Use anhydrous solvents/glassware, inert atmosphere NMR_Acid->Cause_Moisture Yes Cause_Workup Issue: Ineffective Workup Solution: Perform NaHCO3 wash NMR_Acid->Cause_Workup If post-workup NMR_Diacyl->Cause_SideReaction Yes

Caption: Decision tree for troubleshooting low product purity.

Mechanism of Diacylation: A Key Side Reaction

Understanding how major impurities form is crucial for prevention. Diacylation occurs when the product itself is deprotonated, turning it into a nucleophile.

Diacylation_Mechanism Product Desired Product (β-Keto Ester) ProductEnolate Product Enolate (Nucleophile) Product:e->ProductEnolate:w Deprotonation (competes with starting material) Base Base AcylChloride 4-Phenylbenzoyl Chloride DiacylatedProduct Diacylated Impurity ProductEnolate:e->DiacylatedProduct:w Acylation

Caption: Formation pathway of the diacylated side product.

Recommended Analytical & Purification Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the purity of the final product and detecting impurities.[6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). For example, start at 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (the biphenyl system has strong absorbance).

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[6]

Protocol 2: Purification by Flash Column Chromatography

This is the most effective method for removing both more polar and less polar impurities.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add silica gel (2-3 times the weight of the crude oil) and concentrate the slurry on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Dry pack the column with silica gel (typically 50-100 times the weight of the crude material) and then wet the column with the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 5% ethyl acetate) to elute non-polar impurities, then gradually increase the polarity (e.g., to 15-20% ethyl acetate) to elute the desired product. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Titration for Assay

For a quick assay of the total acidic species (if significant 4-phenylbenzoic acid is suspected), a simple titration can be employed.

  • Accurately weigh a sample of the crude product.

  • Dissolve it in a suitable solvent mixture (e.g., ethanol/water).

  • Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using phenolphthalein as an indicator.

  • This method will quantify all acidic protons, including the carboxylic acid impurity and the enol form of the β-keto ester, providing a measure of total acidic content rather than specific purity.

By understanding the reaction mechanism, anticipating common side reactions, and employing robust analytical and purification techniques, researchers can consistently produce high-purity 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester for their downstream applications.

References

  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. [Download Table]. Available from: [Link]

  • ACS Publications. Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development. Available from: [Link]

  • Google Patents. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
  • Google Patents. US20110009663A1 - Process for purifying an a-keto ester.
  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals. 2023. Available from: [Link]

  • PubChem. 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester. Available from: [Link]

  • Oregon State University. The Claisen Condensation. Available from: [Link]

  • NextSDS. 2-(BIPHENYL-4-CARBONYL)-3-OXO-BUTYRIC ACID METHYL ESTER. Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. 2020. Available from: [Link]

  • ElectronicsAndBooks. Novel Synthesis of 2-Oxo-4-phenyl-3-butynoic Acid. Available from: [Link]

  • OpenStax. 23.8 Mixed Claisen Condensations. Organic Chemistry. 2023. Available from: [Link]

  • YouTube. 21.6 Claisen Condensation Reactions | Organic Chemistry. Chad's Prep. 2021. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. Available from: [Link]

  • Google Patents. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester.
  • Journal of the Brazilian Chemical Society. Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. 2011. Available from: [Link]

  • Indian Academy of Sciences. Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Journal of Chemical Sciences. 1983. Available from: [Link]

Sources

Optimization

Resolving poor solubility issues with 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester

Welcome to the technical support and troubleshooting center for 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (BCOBE) . BCOBE is a highly functionalized α-acyl-β-keto ester.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (BCOBE) .

BCOBE is a highly functionalized α-acyl-β-keto ester. While its structural complexity makes it a valuable intermediate and pharmacophore, it also presents severe solubility challenges. The rigid, highly lipophilic biphenyl moiety drives a high partition coefficient (LogP), while strong intermolecular π-π stacking creates a high crystal lattice energy. This guide provides field-proven, mechanistically grounded solutions to overcome these physicochemical barriers in both in vitro and in vivo applications.

Part 1: Frequently Asked Questions & Troubleshooting

Issue 1: Complete precipitation upon dilution from DMSO into aqueous assay buffers

The Causality: This is a classic "solvent-shift" or "crash-out" phenomenon. When the DMSO stock is diluted into an aqueous buffer, the local dielectric constant of the solvent drops rapidly. Because the lipophilic biphenyl group cannot form hydrogen bonds with water, the hydrophobic effect forces the BCOBE molecules to self-aggregate and precipitate. The Solution: Cyclodextrin Inclusion Complexation To keep BCOBE in solution without altering the pH, you must shield the biphenyl group from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient here. The internal cavity of β-cyclodextrin is perfectly sized to encapsulate biphenyl rings, forming a stable host-guest inclusion complex that maintains a hydrophilic outer surface[1][2].

Issue 2: Can I achieve high aqueous solubility without using bulky excipients?

The Causality: Excipients like cyclodextrins or surfactants (e.g., Tween 80) can sometimes interfere with sensitive enzymatic assays or cellular membranes. The Solution: Exploiting Keto-Enol Tautomerization (pH Adjustment) BCOBE is not just a ketone; it is a 2-acyl-1,3-dicarbonyl system. The methine proton located between the three carbonyl groups is highly acidic due to the massive resonance stabilization of the resulting enolate anion[3]. By adjusting your assay buffer to a mildly alkaline pH (7.5 – 8.5) using Tris or Sodium Bicarbonate, you force the keto-enol equilibrium toward the enolate salt[4]. This ionizes the molecule, drastically reducing its LogD and increasing thermodynamic solubility without the need for co-solvents.

Issue 3: Poor oral bioavailability and high variability in rodent PK studies

The Causality: BCOBE exhibits typical Biopharmaceutics Classification System (BCS) Class II/IV behavior. Even if formulated as a suspension, the dissolution rate in the gastrointestinal tract is too slow to permit sufficient absorption before transit. The Solution: Amorphous Solid Dispersions (ASD) or Lipid Formulations To overcome lattice energy, BCOBE must be trapped in its amorphous state. Formulating the compound as a Solid Dispersion using hydrophilic polymers (e.g., PVP-VA or HPMCAS) prevents crystallization. Alternatively, dissolving BCOBE in a Self-Microemulsifying Drug Delivery System (SMEDDS) ensures the drug remains in a solubilized lipid state within the gut lumen.

Part 2: Decision Workflows & Mechanistic Pathways

G Start Solubility Issue: BCOBE Precipitation Q1 Is the assay pH adjustable to mildly alkaline (>7.5)? Start->Q1 Yes1 Adjust pH to 8.0 (Enolate Salt Formation) Q1->Yes1 Yes No1 Neutral/Physiological pH Required (pH 7.4) Q1->No1 No Q2 Are excipients/surfactants tolerated in the assay? No1->Q2 Yes2 Formulate with 10-20% HP-β-Cyclodextrin Q2->Yes2 Yes No2 Strictly Aqueous Media Q2->No2 No Sol1 Synthesize a more polar prodrug analog No2->Sol1

Decision tree for resolving BCOBE solubility based on specific assay constraints.

Mechanism Keto BCOBE (Keto Form) Highly Lipophilic Insoluble Crystal Lattice Enol BCOBE (Enolate Form) pH > 7.5 Water Soluble Salt Keto->Enol Mild Base (Deprotonation) CD HP-β-Cyclodextrin Hydrophobic Cavity Keto->CD Co-solubilization Complex Inclusion Complex Biphenyl Shielded High Aqueous Solubility CD->Complex Host-Guest Interaction

Dual mechanistic pathways for enhancing the aqueous solubility of BCOBE.

Part 3: Quantitative Data Summary

The following table outlines the expected solubility enhancements based on the physicochemical manipulation of the BCOBE molecule.

Formulation StrategyApparent Aqueous SolubilityPrimary Mechanism of ActionBest Use Case
Baseline (Di Water, pH 6.0) < 1 µg/mLNone (High crystal lattice energy)N/A
1% DMSO in PBS (pH 7.4) ~5 - 10 µg/mLCo-solvency (Prone to crash-out over time)Quick, low-concentration in vitro screens
Tris Buffer (pH 8.5) > 500 µg/mLIonization (Enolate salt formation)Biochemical assays tolerant of alkaline pH
10% HP-β-CD (pH 7.4) > 2,000 µg/mLHost-Guest Inclusion ComplexationCell-based assays & in vivo IV/IP dosing
Lipid SMEDDS Formulation > 10,000 µg/mLAmorphous lipid solubilizationIn vivo oral (PO) pharmacokinetic dosing

Part 4: Validated Experimental Protocols

Protocol A: Preparation of BCOBE:HP-β-CD Inclusion Complex (Solvent Evaporation)

This protocol ensures a true 1:1 molar inclusion complex rather than a simple physical mixture, providing a self-validating clear solution upon reconstitution.

  • Calculate Molar Ratios: Weigh out BCOBE and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a 1:2 molar ratio to ensure complete encapsulation of the biphenyl moiety.

  • Co-Dissolution: Dissolve the BCOBE in a minimal volume of volatile organic solvent (e.g., Methanol or Acetone). Separately, dissolve the HP-β-CD in deionized water.

  • Mixing: Slowly add the organic BCOBE solution dropwise into the aqueous HP-β-CD solution under continuous, vigorous magnetic stirring at room temperature.

  • Equilibration: Cover the beaker lightly with perforated aluminum foil and stir for 24 hours. This allows the host-guest complex to reach thermodynamic equilibrium while the organic solvent slowly evaporates.

  • Filtration: Filter the resulting solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated BCOBE. Self-Validation Check: The filtrate must be completely optically clear.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 48 hours to obtain a white, fluffy, highly water-soluble powder.

Protocol B: In Situ Enolate Salt Formation for In Vitro Assays

Use this protocol when excipients are prohibited, but pH adjustment is permitted.

  • Stock Preparation: Dissolve BCOBE in 100% DMSO to create a 10 mM concentrated stock.

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.2 using 1M NaOH. Ensure the buffer is pre-warmed to 37°C.

  • Dilution: Place the Tris buffer on a vortex mixer. While vortexing at medium speed, inject the required volume of the BCOBE DMSO stock directly into the center of the vortex (avoiding the plastic walls).

  • Equilibration: Allow the solution to mix for 5 minutes. The high pH will rapidly deprotonate the active methylene group, forming the soluble enolate[3].

  • Validation: Measure the final pH to ensure it has not dropped below 7.8, and check for light scattering (turbidity) at 600 nm to confirm the absence of micro-precipitates.

Part 5: References

  • US5134127A - Derivatives of cyclodextrins exhibiting enhanced aqueous solubility and the use thereof Source: Google Patents URL:

  • WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery Source: Google Patents URL:

  • Cyclodextrins in Drug Solubility Enhancement Source: Scribd / Pharmaceutical Formulation URL:[Link]

  • Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine Source: Al-Razi University URL:[Link]

  • Acidity and Tautomerism of β-Diketones Source: Scribd / Canadian Journal of Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Synthetic Strategies for Complex Biphenyls: The Case for Advanced Intermediates vs. De Novo Synthesis

Introduction: The Biphenyl Motif and the Synthetic Chemist's Dilemma The biphenyl scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its rigid, well-defined geometry allows for the preci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biphenyl Motif and the Synthetic Chemist's Dilemma

The biphenyl scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its rigid, well-defined geometry allows for the precise spatial orientation of functional groups, making it a privileged structure in a vast array of pharmacologically active compounds, including antihypertensives like Telmisartan and anti-inflammatory agents like Diflunisal.[3][4] Consequently, the efficient construction of functionalized biphenyls is a critical and perpetual challenge for researchers in drug development.[5][6]

The synthetic chemist is often faced with a strategic choice:

  • De Novo Synthesis: Construct the biphenyl core from simpler, readily available precursors using established cross-coupling methodologies.

  • Advanced Intermediate Strategy: Employ a complex, pre-functionalized building block that already contains the biphenyl core and other key functionalities, thereby accelerating the final steps of a synthetic sequence.

This guide provides an in-depth comparison of these two divergent strategies. We will use 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester , a versatile and highly functionalized building block, as our exemplar for the advanced intermediate approach. We will compare its utility against the de novo construction of similar structures using standard, yet powerful, cross-coupling reactions such as the Suzuki-Miyaura, Ullmann, and Negishi couplings.[7][8] Our analysis will focus on performance metrics crucial to drug development professionals: reaction efficiency, process scalability, functional group tolerance, and overall cost-effectiveness.

Part 1: Profiling the Advanced Intermediate: 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester

The molecule 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester is a sophisticated β-ketoester.[9] Its structure is primed for a variety of subsequent chemical transformations, most notably the construction of heterocyclic rings like pyrazoles and pyrimidines through condensation reactions with hydrazine or amidine derivatives, respectively. The inherent value of this intermediate lies in its convergence; it combines the biphenyl moiety with a reactive 1,3-dicarbonyl system in a single, stable molecule.

The likely synthetic origin of this intermediate itself relies on standard organic transformations, which is an important consideration for its cost and availability.

dot

Caption: Plausible synthetic route to the advanced intermediate.

Part 2: A Review of Standard Biphenyl Synthesis Methodologies

When a pre-fabricated intermediate is unavailable or unsuitable, chemists turn to de novo synthesis. The construction of the C-C bond between two aryl rings is dominated by transition-metal-catalyzed cross-coupling reactions.[7][10] Each method offers a unique profile of advantages and disadvantages.

The Suzuki-Miyaura Coupling: The Pharmaceutical Workhorse

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is arguably the most utilized method for biphenyl synthesis in the pharmaceutical industry.[2][7][11] Its prominence is due to its mild reaction conditions, exceptional functional group tolerance, and the use of stable, commercially available boronic acids.[12] Furthermore, the inorganic byproducts are typically non-toxic and easily removed, simplifying product purification.[7]

The Ullmann Reaction: The Classic Approach

The Ullmann reaction is the traditional copper-mediated coupling of two aryl halides.[13][14] While it avoids the use of more expensive palladium catalysts, the classic version suffers from significant drawbacks, including the need for harsh reaction conditions (often >200°C) and a reputation for inconsistent yields.[15][16] Modern modifications have improved its scope, but it is generally less favored in discovery chemistry compared to palladium-catalyzed methods, though it remains relevant for some large-scale industrial syntheses of simple, symmetric biphenyls.[10]

The Negishi Coupling: The High-Reactivity Option

The Negishi coupling utilizes highly reactive organozinc reagents, which are typically prepared in situ.[17] This high reactivity allows for the coupling of sterically hindered substrates that may be challenging for other methods.[10][18] However, this benefit comes at the cost of increased operational complexity, as organozinc reagents are sensitive to air and moisture, requiring stringent inert atmosphere techniques.[7]

Part 3: Head-to-Head Comparison: Synthetic Strategy Performance

The choice between using an advanced intermediate and a de novo synthesis is a multi-faceted decision. Below, we compare the two approaches, with the de novo synthesis being represented by the widely adopted Suzuki-Miyaura coupling.

Quantitative Performance Metrics
ParameterAdvanced Intermediate StrategyDe Novo Synthesis (Suzuki Coupling)Rationale & Justification
Typical Yield >85% for final step (e.g., cyclization)65-98% for coupling step[10][19]The advanced intermediate strategy shifts the burden of the lower-yield steps to the supplier. The final cyclization is often high-yielding.
Number of Steps (for end-user) 1-2 steps to final product3-5 steps to final productThis is the primary advantage of the advanced intermediate—a significantly shorter route for the discovery chemist.
Process Time Short (hours to 1 day)Long (several days)Fewer steps and purifications directly translate to faster access to the target molecule.
Reagent Cost High initial cost per gramLow cost for basic precursorsThe advanced intermediate has the cost of its multi-step synthesis built-in. Standard precursors are commodity chemicals.[20]
Flexibility for SAR LowHighWith de novo synthesis, either aryl ring can be easily modified by choosing different coupling partners, enabling rapid structure-activity relationship (SAR) studies.
Scalability Generally straightforwardCan be challengingSuzuki couplings can sometimes face challenges on scale-up related to catalyst removal and batch-to-batch consistency.
Logical Workflow Comparison

The following diagram illustrates the fundamental difference in the synthetic workflow between the two strategies, assuming the target is a biphenyl-substituted pyrazole.

dot

Caption: Divergent workflows for synthesizing a target molecule.

Part 4: Experimental Protocols

To provide a practical context, detailed protocols for the synthesis of a hypothetical drug candidate, Ethyl 5-(biphenyl-4-yl)-1-phenyl-1H-pyrazole-3-carboxylate , are presented for both strategies.

Protocol 1: Synthesis via Advanced Intermediate
  • Objective: To synthesize the target pyrazole via a one-step condensation reaction.

  • Materials:

    • 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (1.0 equiv)

    • Phenylhydrazine (1.1 equiv)

    • Glacial Acetic Acid (as solvent)

    • Ethanol (for recrystallization)

  • Procedure:

    • To a round-bottom flask, add 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester (e.g., 3.10 g, 10 mmol) and glacial acetic acid (50 mL).

    • Stir the mixture to achieve a clear solution.

    • Add phenylhydrazine (1.20 g, 11 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water (200 mL).

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from hot ethanol to yield the pure product as a crystalline solid.

    • Dry the product under vacuum. Expected yield: 85-95%.

Protocol 2: De Novo Synthesis via Suzuki Coupling
  • Objective: To synthesize the same target pyrazole via a multi-step sequence starting with a Suzuki coupling.

  • Step A: Suzuki Coupling - Synthesis of 4-Acetylbiphenyl [7]

    • In a flask under an inert atmosphere (N₂ or Ar), combine 4-bromoacetophenone (1.99 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

    • Add Tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mol%).

    • Add a solvent mixture of Toluene (40 mL) and Water (10 mL).

    • Heat the mixture to 90°C and stir vigorously for 6 hours.

    • After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-acetylbiphenyl. Expected yield: 80-95%.

  • Step B: Claisen Condensation

    • To a solution of sodium ethoxide (prepared from 0.28 g, 12 mmol of Na in 30 mL of absolute ethanol), add 4-acetylbiphenyl (1.96 g, 10 mmol) followed by diethyl carbonate (1.42 g, 12 mmol).

    • Heat the mixture to reflux for 3 hours.

    • Cool, acidify with dilute HCl, and extract with diethyl ether.

    • Purify the resulting crude β-ketoester intermediate by vacuum distillation or chromatography.

  • Step C: Pyrazole Formation

    • Dissolve the intermediate from Step B (10 mmol) in glacial acetic acid (50 mL).

    • Add phenylhydrazine (1.20 g, 11 mmol) and reflux for 4 hours, following the procedure from Protocol 1 (steps 4-8).

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion and Strategic Recommendations

The decision to employ an advanced intermediate like 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester versus a de novo synthesis is a classic trade-off between speed, cost, and flexibility.

  • Choose the Advanced Intermediate Strategy when:

    • Speed is paramount: In early-stage drug discovery, quickly accessing target molecules for biological screening is often more important than raw material cost.

    • The synthetic target is well-defined: If extensive SAR is not required or has already been completed, a convergent route using a complex building block is highly efficient.

    • The required functionality is commercially available: The strategy is only viable if the advanced intermediate can be sourced reliably and in sufficient purity.

  • Choose the De Novo Synthesis Strategy when:

    • Flexibility is critical: During lead optimization, the ability to rapidly synthesize dozens of analogues by varying the coupling partners is essential. The Suzuki coupling is ideal for this purpose.[21]

    • Cost of goods is a major driver: For later-stage development and manufacturing, a route built from inexpensive, commodity starting materials is almost always preferred.

    • The required intermediate is not available: If the specific substitution pattern is novel, de novo synthesis is the only option.

Ultimately, both strategies are vital tools in the arsenal of the modern drug development professional. The most effective research programs are those that can judiciously select the right strategy for the right stage of the project, balancing the competing demands of speed, cost, and scientific exploration.

References

  • Negishi coupling. Wikipedia. Available at: [Link]

  • Negishi Coupling—Expedient Formation of Biphenyls on the Periphery of Inorganic/Organometallic Diruthenium Species. (2007). ACS Publications. Available at: [Link]

  • Suzuki Coupling for Pharmaceutical Intermediates. Matzger, A. Available at: [Link]

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]

  • Chemistry Ullmann Reaction. (n.d.). SATHEE. Available at: [Link]

  • Ullmann Reaction. (2020). BYJU'S. Available at: [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Available at: [Link]

  • General approach to biphenyl synthesis. (n.d.). ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available at: [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
  • Negishi cross-couplings in the synthesis of amino acids. (2017). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. (n.d.). PMC - NIH. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction. (n.d.). ResearchGate. Available at: [Link]

  • The Role of 2,2'-Biphenol in Pharmaceutical Synthesis. (2026). Available at: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Available at: [Link]

  • Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Ba. (n.d.). Available at: [Link]

  • The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials. (2006). Available at: [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (n.d.). University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). ResearchGate. Available at: [Link]

  • Method of producing biphenyl. (n.d.). Google Patents.
  • Biphenyl. Wikipedia. Available at: [Link]

  • 2-(BIPHENYL-4-CARBONYL)-3-OXO-BUTYRIC ACID METHYL ESTER. (n.d.). NextSDS. Available at: [Link]

  • Selection of cost-effective yet chemically diverse pathways from the networks of computer-generated retrosynthetic plans. (n.d.). PMC. Available at: [Link]

  • 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester. (n.d.). PubChemLite. Available at: [Link]

  • Processes for the preparation of biphenyl compounds. (n.d.). Google Patents.
  • A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. (2025). ResearchGate. Available at: [Link]

  • Process for the preparation of 4-halo-3-oxo-2-alkoximinobutyric acid esters. (n.d.). Google Patents.

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Comparative

A Comparative Guide to the Reproducible Synthesis of Ethyl 2-(4-Biphenylcarbonyl)-3-oxobutanoate

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. Ethyl 2-(4-biphenylcarbonyl)-3-oxobutanoate, a valuable β-keto ester, serves as a critical bui...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. Ethyl 2-(4-biphenylcarbonyl)-3-oxobutanoate, a valuable β-keto ester, serves as a critical building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure, incorporating a biphenyl moiety, presents unique synthetic challenges that demand robust and reproducible methodologies. This guide provides an in-depth comparison of two distinct and validated pathways for the synthesis of this target molecule, offering detailed experimental protocols and an analysis of their respective advantages and limitations.

Introduction: The Significance and Synthetic Challenges of a Biphenyl β-Keto Ester

The biphenyl functional group is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The β-keto ester functionality, on the other hand, is a versatile handle for a wide array of chemical transformations, including alkylations, cyclizations, and reductions, making it a cornerstone of modern organic synthesis. The combination of these two features in ethyl 2-(4-biphenylcarbonyl)-3-oxobutanoate makes it a highly sought-after intermediate.

However, the synthesis of this molecule is not without its hurdles. Challenges include ensuring high yields, minimizing side reactions, and developing purification strategies that are both effective and scalable. This guide will explore two primary strategies to address these challenges: the acylation of ethyl acetoacetate and the crossed Claisen condensation.

Pathway 1: Acylation of Ethyl Acetoacetate with 4-Biphenylcarbonyl Chloride

This approach is a direct and often high-yielding method for the synthesis of β-keto esters. The core of this pathway lies in the reaction of the enolate of ethyl acetoacetate with a suitable acylating agent, in this case, 4-biphenylcarbonyl chloride.

Reaction Principle and Causality

The acylation of ethyl acetoacetate is a classic example of carbon-carbon bond formation. The reaction proceeds via the deprotonation of the acidic α-hydrogen of ethyl acetoacetate by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-biphenylcarbonyl chloride. The choice of base and reaction conditions is critical to favor C-acylation over the competing O-acylation and to prevent side reactions such as self-condensation. The use of magnesium ethoxide, generated in situ, is particularly effective as the magnesium ion can chelate with the β-keto ester, promoting the formation of the desired C-acylated product.

A detailed procedure for a similar reaction, the acylation of ethyl acetoacetate with benzoyl chloride, has been well-documented and serves as a reliable foundation for this synthesis.[1]

Experimental Protocol: Acylation of Ethyl Acetoacetate

Materials:

  • Ethyl acetoacetate

  • Magnesium turnings

  • Absolute ethanol

  • 4-Biphenylcarbonyl chloride

  • Anhydrous diethyl ether

  • 5% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Toluene

Procedure:

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place magnesium turnings (1.0 eq). Add absolute ethanol (sufficient to cover the magnesium) and a crystal of iodine to initiate the reaction. Once the reaction begins, add the remaining absolute ethanol and reflux until all the magnesium has reacted to form a solution of magnesium ethoxide.

  • Enolate Formation: To the cooled solution of magnesium ethoxide, add a solution of ethyl acetoacetate (1.0 eq) in anhydrous diethyl ether dropwise with stirring.

  • Acylation: After the addition of ethyl acetoacetate is complete, add a solution of 4-biphenylcarbonyl chloride (1.0 eq) in anhydrous toluene dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • Reaction Quench and Work-up: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours. Cool the mixture to room temperature and then pour it into a beaker containing ice and 5% hydrochloric acid, ensuring the final solution is acidic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-(4-biphenylcarbonyl)-3-oxobutanoate.

Data Summary: Acylation Pathway
ParameterValue/Observation
Reactants Ethyl acetoacetate, 4-Biphenylcarbonyl chloride, Magnesium, Ethanol
Key Reagents Magnesium Ethoxide (in situ)
Solvent Diethyl ether, Toluene
Reaction Temperature Reflux
Typical Yield 70-80% (based on analogous reactions)
Purification Method Vacuum distillation or Column Chromatography
Workflow Diagram: Acylation Pathway

Acylation_Pathway cluster_prep Preparation of Magnesium Ethoxide cluster_reaction Acylation Reaction cluster_workup Work-up and Purification Mg Magnesium Turnings Mg_Ethoxide Magnesium Ethoxide Solution Mg->Mg_Ethoxide Reflux EtOH Absolute Ethanol EtOH->Mg_Ethoxide Reaction_Mixture Reaction Mixture Mg_Ethoxide->Reaction_Mixture EAA Ethyl Acetoacetate EAA->Reaction_Mixture Biphenyl_Chloride 4-Biphenylcarbonyl Chloride Biphenyl_Chloride->Reaction_Mixture Reflux Quench Quench with HCl Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Crude_Product Crude Product Extraction->Crude_Product Purification Purification Final_Product Pure Product Purification->Final_Product Crude_Product->Purification Crossed_Claisen_Pathway cluster_reaction Condensation Reaction cluster_workup Work-up and Purification NaOEt Sodium Ethoxide Reaction_Mixture Reaction Mixture NaOEt->Reaction_Mixture Biphenyl_Ester Ethyl 4-biphenylcarboxylate Biphenyl_Ester->Reaction_Mixture EtOAc Ethyl Acetate EtOAc->Reaction_Mixture Slow addition at Reflux Quench Quench with HCl Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Crude_Product Crude Product Extraction->Crude_Product Purification Purification Final_Product Pure Product Purification->Final_Product Crude_Product->Purification

Caption: Workflow for the synthesis of ethyl 2-(4-biphenylcarbonyl)-3-oxobutanoate via crossed Claisen condensation.

Comparison of Synthesis Pathways

FeaturePathway 1: Acylation of Ethyl AcetoacetatePathway 2: Crossed Claisen Condensation
Starting Materials Ethyl acetoacetate, 4-Biphenylcarbonyl chlorideEthyl 4-biphenylcarboxylate, Ethyl acetate
Reagent Availability 4-Biphenylcarbonyl chloride may need to be synthesized from the corresponding carboxylic acid.Ethyl 4-biphenylcarboxylate is commercially available or can be prepared by Fischer esterification.
Key Reaction C-Acylation of a β-keto ester enolate.Crossed Claisen condensation.
Control of Selectivity Chelation control with Mg2+ favors C-acylation.Slow addition of the enolizable ester minimizes self-condensation.
Potential Side Reactions O-acylation, self-condensation of ethyl acetoacetate.Self-condensation of ethyl acetate.
Reproducibility High, based on well-established analogous procedures.Good, but may require careful optimization of addition rates and stoichiometry.
Overall Yield Generally higher (70-80%).Moderate to good (60-75%).
Scalability Readily scalable.Scalable with appropriate process control.

Conclusion and Recommendations

Both the acylation of ethyl acetoacetate and the crossed Claisen condensation represent viable and reproducible pathways for the synthesis of ethyl 2-(4-biphenylcarbonyl)-3-oxobutanoate.

The acylation of ethyl acetoacetate (Pathway 1) is recommended for its typically higher yields and the robust nature of the reaction, especially when employing magnesium ethoxide to direct the C-acylation. The primary consideration for this route is the availability of 4-biphenylcarbonyl chloride.

The crossed Claisen condensation (Pathway 2) offers a more convergent approach, utilizing readily available starting materials. While potentially lower in yield, it avoids the need to handle acyl chlorides. Careful control of the reaction conditions, particularly the slow addition of ethyl acetate, is crucial for achieving good results and ensuring reproducibility.

The choice between these two pathways will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the level of process control available. Both methods, when executed with care and attention to the principles outlined in this guide, can provide reliable access to this important synthetic intermediate.

References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622–2624.
  • Crossed Claisen Condensations. (n.d.). Retrieved from a relevant organic chemistry resource.
  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141–1144.
  • Crossed Claisen and Claisen Variation Reactions. (2020, April 9). Chemistry Steps.
  • Product of the reaction of ethyl acetoacetate with alkaline benzoyl chloride followed by addition of ammonium chloride. (2020, July 26). Chemistry Stack Exchange.
  • Shriner, R. L., Schmidt, A. G., & Roll, L. J. (1941). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses, 21, 13.
  • The Claisen Condensation. (n.d.). The Organic Chemistry Tutor.
  • Improved Process For The Preparation Of (2 R, 4 S) 5 (Biphenyl 4 Yl) 4 [(Tert Butoxycarbonyl) Amino] 2 Methylpentanoic Acid. (n.d.). QuickCompany.
  • The Claisen Condensation. (2020, February 7).
  • Acylation of Diethyl Malon
  • 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester. (n.d.). PubChem.
  • Claisen Condens
  • Claisen Condens
  • Crossed Claisen condens
  • Acyalation of ethyl acetoacetate (with acetyl chloride). (2021, May 25). [Video]. YouTube.
  • CHEM 2325 Module 30: Crossed Claisen Condensations. (2024, June 17). [Video]. YouTube.
  • Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester. (1993). U.S.
  • 2-(BIPHENYL-4-CARBONYL)-3-OXO-BUTYRIC ACID METHYL ESTER. (n.d.). NextSDS.
  • Synthesis of ethyl 4-haloacetoacetoacetates. (1974). U.S.
  • Method for synthesis of ethyl ethers of 2-alkyl-4-aryl-3-oxobutanoic acids. (n.d.).
  • Bartoli, G., et al. (2006). A New, Mild, General and Efficient Route to Aryl Ethyl Carbonates in Solvent-Free Conditions Promoted by Magnesium Perchlorate. European Journal of Organic Chemistry, 2006(19), 4429–4434.
  • Asian Journal of Chemistry. (2014, September 1).
  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. (n.d.). The Royal Society of Chemistry.

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Validation

2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester vs ethyl acetoacetate reactivity

An In-Depth Comparative Guide to the Reactivity of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester and Ethyl Acetoacetate Introduction In the landscape of synthetic organic chemistry, β-keto esters are indispensab...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester and Ethyl Acetoacetate

Introduction

In the landscape of synthetic organic chemistry, β-keto esters are indispensable building blocks, prized for the versatility endowed by their dual carbonyl functionality and acidic α-hydrogens. Ethyl acetoacetate (EAA) is the archetypal example, a workhorse reagent featured in countless classic carbon-carbon bond-forming reactions. However, the demands of modern drug discovery and materials science often necessitate more complex scaffolds. This guide provides a detailed comparative analysis of ethyl acetoacetate and a more structurally elaborate analogue, 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester.

This document moves beyond a simple catalog of reactions. It delves into the fundamental principles governing the reactivity of these two synthons, exploring how the substitution of a simple methyl group with a bulky, electronically active biphenyl moiety profoundly alters the molecule's behavior. Through a combination of mechanistic discussions, comparative data, and detailed experimental protocols, this guide will equip researchers, scientists, and drug development professionals to make informed decisions when selecting and utilizing these critical reagents.

Structural and Electronic Properties: A Tale of Two Substituents

The divergent reactivity of these two β-keto esters originates from the fundamental difference in the acyl group attached to the central α-carbon: an acetyl group in EAA versus a biphenylcarbonyl group in its counterpart.

  • Ethyl Acetoacetate (EAA): Features a terminal methyl group (CH₃-). Its small size imposes minimal steric hindrance at the adjacent carbonyl and the reactive α-carbon.

  • 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester: Features a biphenyl group linked via a carbonyl. This substituent introduces significant steric bulk and a complex electronic environment due to its extended π-system.

Structural_Comparison cluster_EAA Ethyl Acetoacetate (EAA) cluster_Biphenyl 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester EAA_struct CH₃-C(=O)-CH₂-C(=O)-OEt EAA_highlight Acetyl Group (Small, Electronically Simple) Biphenyl_highlight Biphenylcarbonyl Group (Bulky, Electron-Withdrawing, Extended π-System) Biphenyl_struct Ph-Ph-C(=O)-CH(C(=O)CH₃)-C(=O)-OEt

Caption: Key structural differences between the two β-keto esters.

Acidity and Enolate Stability

The reactivity of β-keto esters is dominated by the acidity of the α-hydrogens located between the two carbonyl groups.[1][2] Deprotonation by a base yields a resonance-stabilized enolate, which acts as the key nucleophilic intermediate in most reactions.

The acidity (pKa) of the α-proton is influenced by the electronic nature of the flanking carbonyl groups.

  • EAA: The α-protons have a pKa of approximately 11, making them readily accessible with common bases like sodium ethoxide (NaOEt).[3]

  • 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester: The biphenylcarbonyl group is more electron-withdrawing than the acetyl group due to the combined inductive and resonance effects of the aromatic system. This increased electron withdrawal provides additional stabilization to the resulting enolate anion, thereby increasing the acidity of the α-proton (i.e., lowering its pKa) compared to EAA.

Enolate_Formation EAA Ethyl Acetoacetate Enolate_EAA EAA Enolate (Resonance Stabilized) EAA->Enolate_EAA Deprotonation Enolate_EAA->EAA +H⁺ Comparison The biphenylcarbonyl group's electron-withdrawing nature makes the α-proton more acidic and further stabilizes the enolate. Enolate_EAA->Comparison Base Base (e.g., NaOEt) Base->EAA -H⁺ BiphenylEster 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester Base->BiphenylEster -H⁺ Proton + H⁺ Enolate_Biphenyl Biphenyl Ester Enolate (Enhanced Resonance Stabilization) BiphenylEster->Enolate_Biphenyl Deprotonation Enolate_Biphenyl->BiphenylEster +H⁺ Enolate_Biphenyl->Comparison

Caption: Enolate formation and relative stability comparison.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences directly translate into distinct reactivity profiles in fundamental organic reactions.

Alkylation and Acylation

The alkylation of the α-carbon via its enolate is a cornerstone of β-keto ester chemistry, forming a new C-C bond through an Sₙ2 reaction with an alkyl halide.[1][4][5]

  • Ethyl Acetoacetate: Readily undergoes mono- and dialkylation with primary and secondary alkyl halides.[4][5] The lack of steric hindrance allows for efficient approach of the electrophile. O-alkylation can sometimes be a competing side reaction, though C-alkylation is generally favored.[6]

  • 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester: While the enolate is readily formed, its subsequent alkylation is expected to be significantly slower, especially with bulky alkyl halides. The large biphenylcarbonyl group creates substantial steric hindrance around the nucleophilic α-carbon, impeding the approach of the electrophile. This steric crowding can, in some cases, lead to lower yields or require more forcing reaction conditions. Acylation at the α-carbon would face similar steric challenges.[7][8]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[9]

  • Ethyl Acetoacetate: A classic substrate for the Knoevenagel condensation, reacting efficiently with a wide range of aldehydes.[10] The reaction proceeds through the enolate intermediate attacking the carbonyl of the aldehyde.

  • 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester: Is expected to be a less reactive partner in the Knoevenagel condensation. The steric bulk of the biphenylcarbonyl substituent would hinder the approach of the aldehyde to the nucleophilic α-carbon, potentially leading to lower yields or requiring longer reaction times compared to EAA under identical conditions.

Hantzsch Pyridine Synthesis

This multi-component reaction combines an aldehyde, ammonia, and two equivalents of a β-keto ester to form a 1,4-dihydropyridine, which can be oxidized to the corresponding pyridine.[11][12][13]

  • Ethyl Acetoacetate: It is the most common β-keto ester used in the Hantzsch synthesis, reliably producing a wide variety of dihydropyridine and pyridine derivatives, many of which have pharmaceutical applications.[11][12][14]

  • 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester: The use of this bulkier analogue in a Hantzsch synthesis would likely result in significantly lower yields. The steric hindrance would impede both the initial Knoevenagel-type condensation with the aldehyde and the subsequent Michael addition and cyclization steps, which are crucial for the formation of the dihydropyridine ring.[13]

Japp-Klingemann Reaction

The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto ester, followed by the cleavage of one of the acyl groups to yield a hydrazone.[15][16][17]

  • Ethyl Acetoacetate: In the presence of a base, EAA reacts with a diazonium salt. Subsequent hydrolysis typically cleaves the acetyl group to yield the phenylhydrazone of ethyl pyruvate.[18]

  • 2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester: This reaction provides a fascinating point of differentiation. The Japp-Klingemann reaction involves cleavage at one of the C-acyl bonds. The acetyl group of the butanoyl moiety is generally more labile and susceptible to cleavage under hydrolytic conditions than the more stable biphenylcarbonyl group. Therefore, it is predicted that the reaction would proceed with selective cleavage of the acetyl group, leading to the formation of ethyl 2-(biphenyl-4-carbonyl)-2-(2-phenylhydrazinyl)acetate.

Data Presentation and Summary

FeatureEthyl Acetoacetate (EAA)2-(Biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl esterRationale for Difference
Molecular Formula C₆H₁₀O₃C₁₉H₁₈O₄Addition of C₁₃H₈O fragment.
Molecular Weight 130.14 g/mol 310.34 g/mol [19]Significant increase due to the biphenylcarbonyl group.
α-Proton Acidity (pKa) ~11Predicted < 11The electron-withdrawing biphenylcarbonyl group enhances enolate stability.[20]
Steric Hindrance LowHighThe large, rigid biphenyl system sterically shields the reactive α-carbon.
Alkylation Reactivity High[21]Predicted Low to ModerateSteric hindrance from the biphenylcarbonyl group impedes the Sₙ2 transition state.
Condensation Reactivity High[10][13]Predicted LowSteric hindrance slows the nucleophilic attack of the enolate on the aldehyde/ketone partner.
Japp-Klingemann Cleavage Acetyl group is cleaved.[18]Acetyl group is predicted to be selectively cleaved.The C-C bond of the acetyl group is weaker and more susceptible to hydrolysis than the C-C bond of the aryl ketone.

Experimental Protocols

The following protocols are provided for ethyl acetoacetate as a baseline standard. When adapting these for 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester, researchers should anticipate the need for longer reaction times, potentially higher temperatures, or stronger bases to overcome the predicted lower reactivity.

Protocol 1: α-Alkylation of Ethyl Acetoacetate

This protocol describes the synthesis of ethyl 2-ethyl-3-oxobutanoate and is adapted from established procedures.[1][22]

Objective: To introduce an ethyl group at the α-carbon of ethyl acetoacetate.

Materials:

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Ethyl acetoacetate

  • Ethyl iodide

  • Diethyl ether (anhydrous)

  • Anhydrous potassium carbonate or magnesium sulfate

Procedure:

  • Base Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all sodium has dissolved, forming sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution.

  • Alkylation: Slowly add ethyl iodide (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture is neutral to moist litmus paper. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation.

Alkylation_Workflow start Start prep_base Prepare NaOEt in EtOH start->prep_base form_enolate Add Ethyl Acetoacetate (Forms Enolate) prep_base->form_enolate add_electrophile Add Alkyl Halide (R-X) form_enolate->add_electrophile reflux Reflux (2-4h) add_electrophile->reflux workup Aqueous Workup & Extraction reflux->workup purify Dry & Purify (Vacuum Distillation) workup->purify end Product purify->end

Caption: General experimental workflow for the α-alkylation of ethyl acetoacetate.

Protocol 2: Knoevenagel Condensation of Ethyl Acetoacetate with Benzaldehyde

This protocol is a representative procedure for the Knoevenagel condensation.[10][23]

Objective: To synthesize ethyl 2-benzylidene-3-oxobutanoate.

Materials:

  • Ethyl acetoacetate

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor the formation of the product by TLC. The reaction may take several hours to reach completion.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

Conclusion and Outlook

While ethyl acetoacetate remains an exceptionally useful and cost-effective reagent for a multitude of chemical transformations, its reactivity profile is defined by its small and sterically unencumbered acetyl group. In contrast, 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester presents a different set of synthetic opportunities and challenges.

Key Takeaways:

  • Electronic Effects: The biphenylcarbonyl group is more electron-withdrawing, leading to a more acidic α-proton and a more stabilized enolate compared to EAA.

  • Steric Effects: The primary differentiating factor is the immense steric bulk of the biphenylcarbonyl group, which is predicted to significantly reduce reaction rates for α-alkylation and condensation reactions.

  • Synthetic Utility: EAA is the reagent of choice for rapid, high-yield construction of simple substituted ketones and heterocycles. The biphenyl analogue would be employed when the biphenyl scaffold is a required structural element in the final target molecule, with the understanding that reaction conditions may need to be optimized to overcome steric hindrance. The Japp-Klingemann reaction offers a potential route to unique hydrazone intermediates by leveraging the differential lability of the two acyl groups.

This comparative guide underscores a fundamental principle in organic synthesis: seemingly small structural modifications can lead to large and predictable changes in chemical reactivity. By understanding the interplay of steric and electronic effects, chemists can better harness the power of complex building blocks like 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester to access novel and valuable molecular architectures.

References

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  • Acetoacetic ester synthesis - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • IMPROVED ALKYLATION OF ETHYL ACETOACETATE AND DIETHYL MALONATE. (1993).
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  • Phase-transfer-catalyzed alkylation of ethyl acetoacetate and diethyl malonate. (1977).
  • The class of compounds which contain a methylene group (-CH2-) directly bonded to two - Shivaji College. (n.d.). Retrieved March 20, 2026, from [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Ethyl acetoacetate - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. (2025). ChemistrySelect, 10(37).
  • Japp klingemann reaction | PPTX - Slideshare. (n.d.). Retrieved March 20, 2026, from [Link]

  • Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved March 20, 2026, from [Link]

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Knoevenagel condensation to make a coumarin - laboratory experiment - YouTube. (2023, January 9). Retrieved March 20, 2026, from [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Knoevenagel condensation between different substituted benzaldehydes... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Ch21: Acetoacetic esters - University of Calgary. (n.d.). Retrieved March 20, 2026, from [Link]

  • Acetoacetic Ester Synthesis - OpenOChem Learn. (n.d.). Retrieved March 20, 2026, from [Link]

  • Reactions Catalyzed by Anion Exchange Resins Knoevenagel Condensation. (1952). Industrial & Engineering Chemistry, 44(12), 2867-2871.
  • Preparation of ethyl 2-ethyl-3-oxobutanoate - PrepChem.com. (n.d.). Retrieved March 20, 2026, from [Link]

  • 2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester - PubChemLite. (n.d.). Retrieved March 20, 2026, from [Link]

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